N'-(4-Acetylaminophenyl)-N,N-dimethylacetamidine-d6
説明
特性
IUPAC Name |
N-[4-[1-[bis(trideuteriomethyl)amino]ethylideneamino]phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O/c1-9(15(3)4)13-11-5-7-12(8-6-11)14-10(2)16/h5-8H,1-4H3,(H,14,16)/i3D3,4D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFXUSRXKBFHKMO-LIJFRPJRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)N=C(C)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N(C(=NC1=CC=C(C=C1)NC(=O)C)C)C([2H])([2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
In-Depth Technical Guide: N'-(4-Acetylaminophenyl)-N,N-dimethylacetamidine-d6
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known chemical properties of N'-(4-Acetylaminophenyl)-N,N-dimethylacetamidine-d6. Due to the limited availability of public data, this guide also includes inferred methodologies for its synthesis and analysis based on structurally related compounds.
Core Chemical Properties
This compound is the deuterated analog of N'-(4-Acetylaminophenyl)-N,N-dimethylacetamidine. The incorporation of six deuterium atoms increases its molecular weight, making it a valuable internal standard for quantitative analysis by mass spectrometry.[1]
| Property | Value |
| Chemical Name | This compound |
| IUPAC Name | N-[4-[(E)-1-[bis(trideuteriomethyl)amino]ethylideneamino]phenyl]acetamide |
| CAS Number | 1795137-54-0 |
| Molecular Formula | C₁₂H₁₁D₆N₃O |
| Molecular Weight | 225.32 g/mol |
| Melting Point | 139-141°C |
| SMILES | [2H]C([2H])([2H])N(C([2H])([2H])[2H])/C(C)=N/C1=CC=C(C=C1)NC(C)=O |
Experimental Protocols
Synthesis of this compound (Hypothetical)
The synthesis of the non-deuterated parent compound likely involves the reaction of a substituted aniline with an acylating agent. A plausible route for the deuterated analog would involve the use of deuterated starting materials.
Materials:
-
4-Aminoacetanilide
-
N,N-Dimethylacetamide-d6 dimethyl acetal (or a similar deuterated acetylating agent)
-
Anhydrous toluene
-
Inert gas (e.g., Argon or Nitrogen)
-
Standard laboratory glassware for anhydrous reactions
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
-
Chromatography supplies for purification (e.g., silica gel, solvents)
Procedure:
-
In a round-bottom flask dried under an inert atmosphere, dissolve 4-aminoacetanilide in anhydrous toluene.
-
To the stirred solution, add a molar equivalent of N,N-dimethylacetamide-d6 dimethyl acetal.
-
Heat the reaction mixture to reflux and monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired this compound.
-
Characterize the purified product using analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its identity and purity.
Quantitative Analysis by LC-MS/MS (Adapted from N,N-dimethylacetamide analysis)
This protocol outlines a general method for the quantification of the target compound in a biological matrix, where it would typically be used as an internal standard.
Materials and Equipment:
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system
-
C18 reverse-phase analytical column
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Biological matrix (e.g., plasma, urine)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).
-
For use as an internal standard, spike the biological matrix samples with a known concentration of the d6-labeled compound.
-
Perform protein precipitation by adding a threefold volume of cold acetonitrile to the sample.
-
Vortex the mixture and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Chromatographic Separation:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in methanol.
-
Flow Rate: 0.4 mL/min.
-
Gradient: A suitable gradient to ensure separation from matrix components.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
Monitor the specific precursor-to-product ion transitions for both the analyte (the non-deuterated compound) and the internal standard (this compound).
-
-
Biological Activity and Signaling Pathways
Extensive searches of scientific literature and chemical databases did not yield specific information regarding the metabolism, mechanism of action, or any associated biological signaling pathways for N'-(4-Acetylaminophenyl)-N,N-dimethylacetamidine or its deuterated analog. The primary application of the d6 variant is as an internal standard in analytical chemistry, leveraging its chemical similarity and mass difference from the non-deuterated form for accurate quantification.[1]
While the broader class of acetamide derivatives has been explored for various therapeutic applications, any extrapolation to this specific compound would be speculative without direct experimental evidence.
Visualizations
Experimental Workflow
The following diagram illustrates a general workflow for the synthesis, purification, and analysis of this compound.
References
In-Depth Technical Guide: N'-(4-Acetylaminophenyl)-N,N-dimethylacetamidine-d6
CAS Number: 1795137-54-0
Abstract
This technical guide provides a comprehensive overview of N'-(4-Acetylaminophenyl)-N,N-dimethylacetamidine-d6, a deuterated stable isotope-labeled compound. The primary application of this compound is as an internal standard in bioanalytical and pharmacokinetic studies, facilitating accurate quantification of its non-deuterated counterpart by mass spectrometry. This document collates available chemical and physical data, outlines a plausible synthetic route, and presents a general experimental workflow for its use in liquid chromatography-mass spectrometry (LC-MS) based assays. Due to a lack of publicly available research, information on the specific pharmacology and mechanism of action of the parent compound is currently unavailable.
Chemical and Physical Properties
This compound is the deuterium-labeled version of N'-(4-Acetylaminophenyl)-N,N-dimethylacetamidine. The six deuterium atoms are located on the two N-methyl groups, providing a stable isotopic label for mass spectrometry-based quantification.
| Property | Value | Reference |
| CAS Number | 1795137-54-0 | [1][2] |
| Unlabeled CAS Number | 1358054-66-6 | [1][2] |
| Molecular Formula | C₁₂H₁₁D₆N₃O | [1][2] |
| Molecular Weight | 225.32 g/mol | [1] |
| IUPAC Name | N-[4-[(E)-1-[bis(trideuteriomethyl)amino]ethylideneamino]phenyl]acetamide | [2] |
| Synonyms | This compound | [2] |
| Primary Application | Internal standard for quantitative analysis (NMR, GC-MS, LC-MS), tracer in pharmacokinetic studies. | [1] |
Synthesis
A detailed, peer-reviewed synthesis protocol for this compound is not publicly available. However, a plausible synthetic route can be conceptualized based on established methods for the synthesis of related acetamidine and acetamide compounds. The following workflow illustrates a potential synthetic pathway.
Experimental Protocol (Hypothetical):
Step 1: Synthesis of N-(4-nitrophenyl)acetamide
-
Dissolve 4-nitroaniline in a suitable solvent such as glacial acetic acid.
-
Slowly add acetic anhydride to the solution while stirring.
-
The reaction is typically exothermic and may require cooling to maintain a controlled temperature.
-
After the addition is complete, continue stirring at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
The product can be isolated by precipitation in water and purified by recrystallization.
Step 2: Synthesis of N-(4-aminophenyl)acetamide
-
Suspend N-(4-nitrophenyl)acetamide in a suitable solvent.
-
Perform a reduction of the nitro group. This can be achieved using various methods, such as iron powder in the presence of hydrochloric acid or catalytic hydrogenation with hydrogen gas and a palladium-on-carbon catalyst.
-
Upon completion of the reaction, the catalyst is filtered off, and the product is isolated and purified.
Step 3: Synthesis of this compound
-
React N-(4-aminophenyl)acetamide with a deuterated amidine-forming reagent, such as N,N-dimethylacetamide-d6 dimethyl acetal.
-
This reaction typically proceeds under anhydrous conditions and may require heating.
-
The final product, this compound, would be purified using chromatographic techniques to ensure high purity and isotopic enrichment.
Pharmacology and Mechanism of Action
There is a notable absence of publicly available scientific literature detailing the specific mechanism of action, biological targets, or pharmacological effects of N'-(4-Acetylaminophenyl)-N,N-dimethylacetamidine. Extensive searches of scientific databases have not yielded any studies on its biological activity. Therefore, no signaling pathway diagrams can be provided at this time.
Metabolism
Specific metabolic pathways for N'-(4-Acetylaminophenyl)-N,N-dimethylacetamidine have not been described in the literature. However, studies on the structurally related solvent, N,N-dimethylacetamide (DMAC), indicate that it undergoes metabolism primarily in the liver. The main metabolic pathway is N-dealkylation, mediated by cytochrome P450 enzymes, particularly CYP2E1. This process results in the formation of N-monomethylacetamide (MMA) and formaldehyde. It is plausible that the non-deuterated parent compound of the title molecule follows a similar metabolic fate.
Experimental Applications and Protocols
The primary application of this compound is as a stable isotope-labeled internal standard (SIL-IS) for the quantitative analysis of its non-deuterated analog in biological matrices using LC-MS/MS. The use of a SIL-IS is the gold standard in bioanalysis as it corrects for variations in sample preparation, matrix effects, and instrument response.
General Experimental Workflow for Bioanalytical Quantification:
General LC-MS/MS Protocol:
-
Sample Preparation:
-
To a known volume of the biological sample (e.g., 100 µL of plasma), add a fixed amount of this compound solution in a suitable solvent (e.g., acetonitrile).
-
Perform protein precipitation by vortexing and subsequent centrifugation.
-
The resulting supernatant is transferred for analysis. Alternatively, liquid-liquid extraction or solid-phase extraction can be employed for sample clean-up.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
A reversed-phase C18 column is typically used for separation.
-
The mobile phase usually consists of a gradient of an aqueous solution (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile with 0.1% formic acid).
-
-
Mass Spectrometry (MS/MS):
-
The mass spectrometer is operated in positive electrospray ionization (ESI+) mode.
-
Detection is performed using Multiple Reaction Monitoring (MRM) to enhance selectivity and sensitivity. Specific precursor-to-product ion transitions for both the analyte and the deuterated internal standard are monitored.
-
-
-
Quantification:
-
A calibration curve is generated by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the known concentrations of the analyte in prepared standards.
-
The concentration of the analyte in the unknown samples is then determined from this calibration curve.
-
Conclusion
This compound is a specialized chemical primarily used as a stable isotope-labeled internal standard for high-precision quantitative bioanalysis. While its chemical properties are well-defined, there is a significant gap in the publicly available scientific literature regarding its synthesis, specific experimental applications, and the pharmacological profile of its non-deuterated analog. The information provided in this guide is based on available data from chemical suppliers and extrapolated knowledge from structurally related compounds. Further research is required to fully elucidate the biological significance and potential applications of this molecule beyond its role as an analytical standard.
References
Technical Guide: N'-(4-Acetylaminophenyl)-N,N-dimethylacetamidine-d6
For Researchers, Scientists, and Drug Development Professionals
Introduction
N'-(4-Acetylaminophenyl)-N,N-dimethylacetamidine-d6 is a high-purity, stable isotope-labeled compound. It serves as the deuterated analog of N'-(4-Acetylaminophenyl)-N,N-dimethylacetamidine. The primary application of this compound is as an internal standard for quantitative analysis in bioanalytical studies.[1] Its six deuterium atoms provide a distinct mass shift, making it an ideal tool for mass spectrometry-based assays (LC-MS/MS) to ensure accuracy and precision by correcting for matrix effects and procedural variability.
The core structure, "N'-(4-Acetylaminophenyl)...", is closely related to the well-known analgesic, Acetaminophen (N-(4-hydroxyphenyl)acetamide), suggesting that the parent compound is a derivative or potential metabolite. While the exact origin and metabolic significance of the parent compound are not extensively documented in public literature, its structure indicates a potential role in studies involving parasiticides. The deuterated form is essential for pharmacokinetic and drug metabolism studies requiring precise quantification of the unlabeled analyte in biological matrices.
Chemical and Physical Properties
The key physicochemical properties of this compound have been compiled from various suppliers and databases. All quantitative data is summarized in the table below for clarity and ease of reference.
| Property | Value | Reference(s) |
| Chemical Name | N-[4-[(E)-1-[bis(trideuteriomethyl)amino]ethylideneamino]phenyl]acetamide | [2][3] |
| CAS Number | 1795137-54-0 | [1][2] |
| Unlabeled CAS | 1358054-66-6 | [1] |
| Molecular Formula | C₁₂H₁₁D₆N₃O | [2][4] |
| Molecular Weight | 225.32 g/mol | [1][4] |
| Appearance | White Solid | [5] |
| Melting Point | 139-141°C | [5] |
| Purity (Isotopic) | Typically ≥98 atom % D | |
| Solubility | Soluble in Methanol | [5] |
| Storage Conditions | Store at Refrigerator temperature. Shipped at room temperature. | [1][5] |
| SMILES | [2H]C([2H])([2H])N(/C(C)=N/c1ccc(NC(C)=O)cc1)C([2H])([2H])[2H] | [1][2] |
| InChI | InChI=1S/C12H17N3O/c1-9(15(3)4)13-11-5-7-12(8-6-11)14-10(2)16/h5-8H,1-4H3,(H,14,16)/b13-9+/i3D3,4D3 | [2] |
Applications in Bioanalysis
The primary and critical application of this compound is its use as a stable isotope-labeled internal standard (SIL-IS) in quantitative bioanalysis.
In liquid chromatography-mass spectrometry (LC-MS/MS), an ideal internal standard must mimic the analyte of interest throughout the entire analytical process—from extraction and sample handling to chromatography and ionization—without interfering with its signal. Deuterated standards like this one are considered the "gold standard" because their physicochemical properties are nearly identical to the unlabeled parent compound.
Key advantages include:
-
Correction for Matrix Effects: Biological samples (plasma, urine, tissue) are complex matrices that can cause ion suppression or enhancement, leading to inaccurate quantification. The SIL-IS experiences the same matrix effects as the analyte, allowing for an accurate correction based on the ratio of their signals.
-
Compensation for Sample Loss: Any loss of analyte during the multi-step sample preparation (e.g., protein precipitation, liquid-liquid extraction, solid-phase extraction) will be mirrored by a proportional loss of the SIL-IS, ensuring the final analyte/IS ratio remains constant and the calculated concentration is accurate.
-
Improved Precision and Accuracy: By accounting for variations in injection volume and instrument response, the use of a SIL-IS significantly improves the precision and reproducibility of the analytical method.
Experimental Protocols
While a specific, validated LC-MS/MS method for N'-(4-Acetylaminophenyl)-N,N-dimethylacetamidine is not publicly available in peer-reviewed literature, a robust protocol can be established based on standard methodologies for analyzing small polar molecules in biological fluids. The following protocol is a representative example for the quantification of the parent compound in human plasma using its deuterated internal standard.
Sample Preparation: Protein Precipitation
This method is fast, simple, and effective for removing the majority of protein from plasma samples.
-
Prepare Working Solutions:
-
Analyte Stock (1 mg/mL): Accurately weigh and dissolve N'-(4-Acetylaminophenyl)-N,N-dimethylacetamidine in methanol.
-
Internal Standard Stock (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Internal Standard Working Solution (50 ng/mL): Dilute the IS stock solution with acetonitrile.
-
Calibration Standards & Quality Controls (QCs): Serially dilute the analyte stock solution with blank plasma to prepare calibration standards and QCs at various concentrations.
-
-
Precipitation Protocol:
-
Pipette 50 µL of the plasma sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 200 µL of the Internal Standard Working Solution (50 ng/mL in acetonitrile). The acetonitrile acts as the protein precipitation agent.
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean autosampler vial or 96-well plate for LC-MS/MS analysis.
-
LC-MS/MS Conditions
-
LC System: UHPLC System
-
Column: C18 Reverse-Phase Column (e.g., 2.1 x 50 mm, 1.8 µm particle size)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient Elution:
Time (min) Flow Rate (mL/min) % B 0.00 0.4 5 2.50 0.4 95 3.00 0.4 95 3.10 0.4 5 | 4.00 | 0.4 | 5 |
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Mass Spectrometer: Triple Quadrupole Mass Spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions (Hypothetical):
-
Analyte (Parent): Q1 m/z 220.3 → Q3 m/z [Fragment Ion]
-
Internal Standard (d6): Q1 m/z 226.3 → Q3 m/z [Same Fragment Ion] (Note: Specific fragment ions must be determined experimentally by infusing the pure compounds into the mass spectrometer.)
-
Visualized Workflows and Relationships
Bioanalytical Workflow for Quantification
The following diagram illustrates the typical workflow for quantifying an analyte in a biological matrix using a deuterated internal standard.
Role of Internal Standard in Data Correction
This diagram illustrates the logical relationship between the analyte and the internal standard in correcting for analytical variability.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. N’-(4-Acetylaminophenyl)-N,N-dimethylacetamidine-d6, TRC 1 mg | Buy Online | Toronto Research Chemicals | Fisher Scientific [fishersci.ie]
- 3. N’-(4-Acetylaminophenyl)-N,N-dimethylacetamidine-d6, TRC 10 mg | Buy Online | Toronto Research Chemicals | Fisher Scientific [fishersci.ie]
- 4. hbcsci.com [hbcsci.com]
- 5. This compound | 1795137-54-0 [amp.chemicalbook.com]
Elucidation of the Molecular Structure: A Technical Guide to N'-(4-Acetylaminophenyl)-N,N-dimethylacetamidine-d6
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the analytical methodologies and data interpretation involved in the structural elucidation of N'-(4-Acetylaminophenyl)-N,N-dimethylacetamidine-d6. This deuterated analog is a critical internal standard in pharmacokinetic and metabolic studies due to its mass difference from the parent compound. Its precise structural confirmation is paramount for its application in quantitative bioanalysis.
Proposed Synthesis Pathway
The synthesis of this compound can be hypothetically achieved through the condensation reaction between N-(4-aminophenyl)acetamide and a deuterated dimethylacetamide derivative, such as N,N-dimethylacetamide-d6 dimethyl acetal, under acidic conditions. This reaction forms the desired acetamidine linkage.
Caption: Proposed synthetic route for the target compound.
Analytical Workflow for Structure Elucidation
A systematic approach is employed to confirm the identity and structure of the synthesized compound. This involves a combination of chromatographic purification followed by spectroscopic analysis to determine its mass, fragmentation pattern, functional groups, and atomic connectivity.
An In-depth Technical Guide to Deuterium Labeled N'-(4-Acetylaminophenyl)-N,N-dimethylacetamidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Deuterium labeled N'-(4-Acetylaminophenyl)-N,N-dimethylacetamidine, a stable isotope-labeled compound primarily utilized as an internal standard in quantitative bioanalysis and as a tracer in metabolic studies. This document details its chemical properties, a proposed synthesis protocol, representative analytical data, and a detailed experimental protocol for its application in a liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay. The information herein is intended to support researchers in the fields of drug metabolism, pharmacokinetics, and analytical chemistry in the effective application of this critical analytical tool.
Introduction
Deuterium labeled N'-(4-Acetylaminophenyl)-N,N-dimethylacetamidine (d6-APDMA) is the deuterated analog of N'-(4-Acetylaminophenyl)-N,N-dimethylacetamidine. The replacement of six hydrogen atoms with deuterium on the dimethylamino group provides a mass shift that allows for its differentiation from the unlabeled form in mass spectrometry, without significantly altering its chemical and physical properties. This makes it an ideal internal standard for correcting for variability in sample preparation and instrument response, thereby enhancing the accuracy and precision of quantitative analytical methods.[1][2]
Chemical Properties and Data
The fundamental chemical properties of d6-APDMA are summarized in the table below. While a specific Certificate of Analysis for this compound is not publicly available, the provided data is based on information from chemical suppliers and typical specifications for high-purity deuterated standards.
| Property | Value |
| Chemical Name | N'-(4-Acetylaminophenyl)-N,N-di(trideuteriomethyl)acetamidine |
| Synonyms | d6-APDMA |
| CAS Number | 1795137-54-0 |
| Molecular Formula | C₁₂H₁₁D₆N₃O |
| Molecular Weight | 225.32 g/mol |
| Isotopic Purity | ≥ 98 atom % D (representative) |
| Chemical Purity | ≥ 99% (representative) |
| Appearance | Off-white to pale yellow solid (predicted) |
| Solubility | Soluble in methanol, acetonitrile, DMSO (predicted) |
Representative Analytical Data
The following are representative analytical data based on the chemical structure of d6-APDMA.
Mass Spectrometry (MS): The mass spectrum would be expected to show a prominent molecular ion peak corresponding to the deuterated compound.
| Ion | Predicted m/z |
| [M+H]⁺ | 226.3 |
| [M+Na]⁺ | 248.3 |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum would be expected to show signals corresponding to the non-deuterated protons in the molecule. The signals for the dimethylamino group would be absent in the ¹H NMR spectrum due to deuteration.
| Protons | Chemical Shift (ppm) (Predicted) | Multiplicity | Integration |
| Acetyl CH₃ | ~2.1 | s | 3H |
| Acetamidine CH₃ | ~2.0 | s | 3H |
| Aromatic CH | ~7.5 | d | 2H |
| Aromatic CH | ~7.1 | d | 2H |
| NH | ~9.8 | s | 1H |
Synthesis Protocol
Proposed Synthesis of Deuterium Labeled N'-(4-Acetylaminophenyl)-N,N-dimethylacetamidine
Materials:
-
N-(4-acetylaminophenyl)acetamide
-
Deuterated dimethylformamide (DMF-d7)
-
Oxalyl chloride or phosphorus oxychloride
-
Anhydrous dichloromethane (DCM)
-
Triethylamine
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Experimental Procedure:
-
Activation of DMF-d7: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve deuterated dimethylformamide (DMF-d7) (1.2 eq) in anhydrous dichloromethane (DCM). Cool the solution to 0 °C in an ice bath. Slowly add oxalyl chloride or phosphorus oxychloride (1.1 eq) dropwise to the stirred solution. Allow the reaction mixture to stir at 0 °C for 30 minutes to form the deuterated Vilsmeier reagent.
-
Amidine Formation: Dissolve N-(4-acetylaminophenyl)acetamide (1.0 eq) in anhydrous DCM and add it to the Vilsmeier reagent solution at 0 °C.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to 0 °C and slowly quench with a saturated aqueous sodium bicarbonate solution until the effervescence ceases. Separate the organic layer and extract the aqueous layer with DCM (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure to obtain the crude product. Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield Deuterium labeled N'-(4-Acetylaminophenyl)-N,N-dimethylacetamidine.
Metabolism of the Parent Compound
Specific metabolic studies on N'-(4-Acetylaminophenyl)-N,N-dimethylacetamidine are not extensively reported. However, based on the metabolism of structurally related aromatic amines and acetamidines, the following metabolic pathways can be anticipated:
-
Hydrolysis: The acetamidine group may undergo hydrolysis to form the corresponding amide and dimethylamine.
-
N-dealkylation: The dimethylamino group could be subject to oxidative N-dealkylation, mediated by cytochrome P450 enzymes, to form the N-methyl and subsequently the primary amine metabolites.
-
Aromatic Hydroxylation: The phenyl ring may undergo hydroxylation at positions ortho or meta to the existing substituents.
-
Conjugation: The resulting hydroxylated or amine metabolites can be further conjugated with glucuronic acid or sulfate to facilitate excretion.
Experimental Protocol: Bioanalytical Application
This section provides a detailed protocol for a hypothetical LC-MS/MS method for the quantification of a hypothetical aromatic amine drug, "Aromatine," in human plasma, using d6-APDMA as an internal standard.
Materials and Reagents
-
Aromatine reference standard
-
Deuterium labeled N'-(4-Acetylaminophenyl)-N,N-dimethylacetamidine (d6-APDMA) internal standard (IS)
-
Human plasma (with appropriate anticoagulant)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
Stock and Working Solutions
-
Aromatine Stock Solution (1 mg/mL): Accurately weigh 10 mg of Aromatine and dissolve in 10 mL of methanol.
-
d6-APDMA Stock Solution (1 mg/mL): Accurately weigh 1 mg of d6-APDMA and dissolve in 1 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions of Aromatine by serial dilution of the stock solution with 50:50 methanol:water.
-
Internal Standard Spiking Solution (100 ng/mL): Dilute the d6-APDMA stock solution in acetonitrile.
Sample Preparation
-
Label 1.5 mL microcentrifuge tubes for calibration standards, quality controls (QCs), and unknown samples.
-
Pipette 50 µL of human plasma into the appropriate tubes.
-
For calibration standards and QCs, spike with the appropriate working standard solution of Aromatine.
-
Add 150 µL of the internal standard spiking solution (100 ng/mL d6-APDMA in acetonitrile) to all tubes.
-
Vortex for 30 seconds to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes at 4 °C.
-
Transfer 100 µL of the supernatant to a 96-well plate or autosampler vials.
-
Inject 5 µL into the LC-MS/MS system.
LC-MS/MS Conditions
-
LC System: A suitable UHPLC system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate the analyte and internal standard from matrix components.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
MRM Transitions:
-
Aromatine: [M+H]⁺ > fragment ion (hypothetical)
-
d6-APDMA: 226.3 > fragment ion (to be determined experimentally)
-
Data Analysis
-
Integrate the peak areas for Aromatine and d6-APDMA.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted linear regression.
-
Determine the concentration of Aromatine in the QC and unknown samples from the calibration curve.
Conclusion
Deuterium labeled N'-(4-Acetylaminophenyl)-N,N-dimethylacetamidine is a valuable tool for researchers in the pharmaceutical and life sciences. Its primary application as an internal standard in LC-MS/MS assays enables the development of robust and reliable methods for the quantification of drugs and their metabolites in complex biological matrices. This guide provides a foundational understanding of its properties, a plausible synthesis route, and a detailed framework for its application in bioanalysis, empowering scientists to confidently incorporate this standard into their research.
References
Technical Guide: N'-(4-Acetylaminophenyl)-N,N-dimethylacetamidine-d6
Audience: Researchers, scientists, and drug development professionals.
Core Subject: N'-(4-Acetylaminophenyl)-N,N-dimethylacetamidine-d6 is the deuterium-labeled form of N'-(4-Acetylaminophenyl)-N,N-dimethylacetamidine. The incorporation of six deuterium atoms (-d6) results in a higher molecular weight compared to its unlabeled counterpart. This isotopic labeling is crucial for its primary application as an internal standard in quantitative analyses using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.[1] Its chemical properties are nearly identical to the non-deuterated form, allowing it to mimic the analyte's behavior during sample preparation and analysis, while its distinct mass allows for its separate detection.
Physicochemical Properties
The key quantitative data for this compound are summarized in the table below.
| Property | Value |
| Molecular Weight | 225.32 g/mol [2][3][4] |
| Formula Weight | 225.319850668[5] |
| Molecular Formula | C₁₂H₁₁D₆N₃O[2][3][4][5] |
| CAS Number | 1795137-54-0[2][3] |
| Melting Point | 139-141°C[4][5] |
| Appearance | White Solid[4] |
| Solubility | Methanol[4] |
Applications in Research and Development
The primary application of this compound is as an internal standard for quantitative analysis.[1] Stable isotope-labeled compounds are ideal for this purpose because they have nearly identical chemical and physical properties to the analyte of interest, but are distinguishable by mass. This allows for accurate quantification by correcting for variations in sample extraction, processing, and instrument response.
Key Experimental Use:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): A known amount of the d6-labeled standard is spiked into a biological sample (e.g., plasma, urine) containing the unlabeled analyte. The two compounds co-elute during liquid chromatography, but are detected as distinct ions in the mass spectrometer due to their mass difference. The ratio of the analyte peak area to the internal standard peak area is used to calculate the analyte's concentration.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Similar to LC-MS, this compound can be used as an internal standard in GC-MS analyses.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: It can also serve as an internal standard for quantitative NMR (qNMR).[1]
Experimental Workflow: Quantitative Analysis using LC-MS
The following diagram illustrates a typical workflow for using this compound as an internal standard in a quantitative LC-MS experiment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. N’-(4-Acetylaminophenyl)-N,N-dimethylacetamidine-d6, TRC 1 mg | Buy Online | Toronto Research Chemicals | Fisher Scientific [fishersci.ie]
- 3. N’-(4-Acetylaminophenyl)-N,N-dimethylacetamidine-d6, TRC 10 mg | Buy Online | Toronto Research Chemicals | Fisher Scientific [fishersci.ie]
- 4. mybiosource.com [mybiosource.com]
- 5. This compound | 1795137-54-0 [amp.chemicalbook.com]
An In-depth Technical Guide to the Metabolism of Diminazene Aceturate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diminazene aceturate, an aromatic diamidine, has long been a cornerstone in the treatment of animal trypanosomiasis and babesiosis. Understanding its metabolic fate is critical for optimizing therapeutic regimens, ensuring food safety, and exploring potential new applications. This technical guide provides a comprehensive overview of the metabolism of diminazene aceturate, detailing its biotransformation, identifying its primary metabolites, and presenting quantitative data from key studies. It includes detailed experimental methodologies and visual representations of the metabolic pathway and analytical workflows to support further research and development.
Introduction
Diminazene aceturate is primarily administered to livestock via intramuscular injection. Following administration, it is absorbed into the bloodstream and distributed to various tissues. The biotransformation of diminazene aceturate is a key determinant of its efficacy and the persistence of residues in edible tissues. This guide focuses on the metabolic processes that diminazene aceturate undergoes within the host animal.
Metabolic Pathway
The primary metabolic transformation of diminazene aceturate involves the cleavage of its triazene bridge. This biotransformation is thought to occur through hydrolysis. The breakdown of the parent compound results in the formation of two main metabolites.
The metabolic pathway can be visualized as follows:
Caption: Metabolic breakdown of Diminazene.
Identified Metabolites
Two primary metabolites of diminazene aceturate have been identified in vivo, particularly in studies involving cattle.[1]
-
p-aminobenzamidine: This is the major metabolite, resulting directly from the cleavage of the triazene linkage of the parent diminazene molecule.[1]
-
p-aminobenzamide: This is a secondary metabolite, likely formed from the further enzymatic action on p-aminobenzamidine.[1]
Quantitative Metabolic Data
Quantitative analysis of diminazene aceturate metabolism has been primarily conducted in cattle, with a focus on urinary excretion. The following tables summarize key quantitative findings from radiolabeled studies.
Table 1: Metabolite Profile in Cattle Urine Following Intramuscular Administration of Radiolabeled Diminazene Aceturate (3.5 mg/kg) [1]
| Compound | Percentage of Radioactivity in Urine |
| Parent Diminazene | ~74% |
| p-aminobenzamidine | ~22% |
| p-aminobenzamide | ~4% |
Table 2: Pharmacokinetic Parameters of Diminazene in Various Animal Species
| Species | Dose (mg/kg) & Route | Cmax | Tmax | Terminal Half-life | Reference |
| Cattle | 3.5 IM | 4.6 - 6 ppm | 15 - 45 min | 188 hours | |
| Sheep | 3.5 IM | 3.9 - 6.7 ppm | < 1 hour | - | |
| Goats | 3.5 IM | 3.9 - 6.7 ppm | < 1 hour | - | |
| Dogs | 4.2 IM | 1849 ± 268.7 ng/ml | 0.37 hours | 27.5 ± 25.0 hours | [2] |
| Rabbit | 3.5 IM | 1.1 ppm | < 1 hour | - | |
| Rat | - | 13 ppm | < 1 hour | - |
Experimental Protocols
The following sections detail the methodologies employed in key studies on diminazene aceturate metabolism.
Radiolabeled Metabolism Study in Cattle (Kellner et al., 1985)
This study was fundamental in identifying and quantifying the metabolites of diminazene.
-
Objective: To investigate the disposition and metabolism of diminazene aceturate in cattle.
-
Test Substance: Diminazene diaceturate-(bis-phenyl-U-14C).
-
Animals: Healthy male calves.
-
Administration: Intramuscular injection of approximately 3.5 mg/kg body weight.
-
Sample Collection: Blood, plasma, urine, and feces were collected at various time points. Edible tissues were collected post-mortem.
-
Analytical Method:
-
Measurement of Radioactivity: Total radioactivity in samples was determined using liquid scintillation counting.
-
Metabolite Profiling: Urine samples were analyzed using thin-layer chromatography (TLC) to separate the parent compound from its metabolites. The identity of the metabolites was confirmed by comparison with reference standards.
-
Tissue Residue Analysis: Radioactivity in tissues was measured to determine residue levels.
-
High-Performance Liquid Chromatography (HPLC) for Diminazene and Metabolites
HPLC methods are crucial for the routine analysis of diminazene residues in various biological matrices.
-
Objective: To quantify the concentration of diminazene and its metabolites in plasma, milk, and tissues.
-
Sample Preparation:
-
Plasma/Milk: Paired-ion extraction is often employed. An internal standard is added, and the sample is deproteinized, typically with an acid. The supernatant is then cleaned up using solid-phase extraction (SPE).
-
Tissues: Homogenization of the tissue is followed by extraction with a suitable solvent, often a mixture of water and acetonitrile. The extract is then purified using SPE.
-
-
Chromatographic Conditions (General Example):
-
Column: Reversed-phase column (e.g., C18 or CN).
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., ammonium formate at a specific pH) and an organic solvent (e.g., acetonitrile).
-
Detection: UV detection at a wavelength specific to diminazene and its metabolites (e.g., 369-380 nm).
-
-
Quantification: The concentration of the analytes is determined by comparing the peak areas to those of known standards.
An illustrative workflow for a typical analytical experiment is presented below.
Caption: Generalized experimental workflow.
Conclusion
The metabolism of diminazene aceturate is characterized by the hydrolytic cleavage of the triazene bridge, leading to the formation of p-aminobenzamidine and, to a lesser extent, p-aminobenzamide. The parent drug is the major component excreted in the urine of cattle, followed by its primary metabolites. The persistence of diminazene residues in tissues, particularly the liver and kidneys, necessitates the adherence to appropriate withdrawal periods in food-producing animals. The detailed methodologies and quantitative data presented in this guide serve as a valuable resource for researchers and professionals in the fields of drug metabolism, pharmacology, and food safety. Further research could focus on the specific enzymes responsible for the biotransformation of diminazene and the potential for species-specific differences in its metabolic profile.
References
The Deuterium Switch: An In-Depth Technical Guide to the Role of Deuterated Compounds in Pharmacokinetic Studies
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of deuterium, a stable isotope of hydrogen, into drug candidates represents a pivotal advancement in medicinal chemistry. This technique, known as deuteration, has evolved from a niche tool for mechanistic studies into a powerful strategy for enhancing the pharmacokinetic (PK) properties of pharmaceuticals. By selectively replacing hydrogen with deuterium at metabolically vulnerable positions, it is possible to favorably alter a drug's absorption, distribution, metabolism, and excretion (ADME) profile. This can lead to significant improvements in efficacy, safety, and patient compliance. This guide provides a comprehensive overview of the principles, applications, and methodologies associated with the use of deuterated compounds in pharmacokinetic studies.
Core Principle: The Kinetic Isotope Effect (KIE)
The fundamental principle underlying the utility of deuteration in modifying drug pharmacokinetics is the Kinetic Isotope Effect (KIE). Deuterium possesses a neutron in addition to a proton, making it approximately twice as heavy as protium (the most common hydrogen isotope). This seemingly minor difference in mass results in a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. Consequently, more energy is required to break a C-D bond, which can lead to a slower reaction rate when this bond cleavage is the rate-determining step of a metabolic process.
Many critical drug metabolism reactions, particularly those mediated by the Cytochrome P450 (CYP) family of enzymes, involve the cleavage of C-H bonds.[1][2] By strategically placing deuterium at these "metabolic soft spots," the rate of metabolic clearance can be significantly reduced.[3][4] This attenuation of metabolism can lead to several desirable pharmacokinetic outcomes:
-
Increased Half-life (t½): The drug remains in the systemic circulation for a longer period.
-
Increased Bioavailability (AUC): The overall exposure of the body to the drug is enhanced.
-
Reduced Formation of Metabolites: This can be beneficial if a metabolite is associated with toxicity or if the parent drug is the primary active moiety.
-
Improved Dosing Regimens: A longer half-life may allow for less frequent dosing, improving patient convenience and adherence.[1][5]
The following diagram illustrates the energy difference required to break a C-H versus a C-D bond, which is the basis of the Kinetic Isotope Effect.
Application in "Heavy Drug" Development: Enhancing Pharmacokinetic Profiles
The deliberate deuteration of a drug molecule to improve its pharmacokinetic properties is often referred to as creating a "heavy drug." This strategy has been successfully employed to bring new therapeutic agents to market with tangible clinical benefits.
Case Study: Deutetrabenazine vs. Tetrabenazine
Tetrabenazine is a drug used to treat chorea associated with Huntington's disease. However, it is rapidly and extensively metabolized, leading to a short half-life and the need for frequent dosing.[6] Deutetrabenazine is a deuterated version of tetrabenazine designed to have a more favorable pharmacokinetic profile.[7][8][9]
The following table summarizes the key pharmacokinetic parameters of the active metabolites of tetrabenazine and deutetrabenazine.
| Parameter | Tetrabenazine (25 mg) | Deutetrabenazine (15 mg) | Fold Change |
| Total Active Metabolites (α+β)-HTBZ | |||
| Cmax (ng/mL) | 61.6 | 74.6 | ~1.2x Increase |
| AUCinf (ng·hr/mL) | 261 | 542 | ~2.1x Increase |
| t½ (hours) | 4.8 | 8.6 | ~1.8x Increase |
| Data sourced from a single-dose crossover study in healthy volunteers.[6] |
As the data illustrates, deuteration resulted in a significant increase in the half-life and overall exposure (AUC) of the active metabolites, with only a minor increase in the peak plasma concentration (Cmax). This improved pharmacokinetic profile allows for less frequent dosing and a lower daily dose of deutetrabenazine compared to tetrabenazine to achieve similar therapeutic concentrations.[6][8]
Case Study: d9-Methadone vs. Methadone
Methadone is a long-acting opioid used for pain management and opioid maintenance therapy. Its metabolism can vary significantly between individuals. A deuterated version, d9-methadone, has been investigated to assess the impact of deuteration on its pharmacokinetics.
The following table presents a comparison of the pharmacokinetic parameters of methadone and d9-methadone in mice.
| Parameter | Methadone | d9-Methadone | Fold Change |
| Cmax (in plasma) | Baseline | 4.4x Increase | 4.4x |
| AUC (in plasma) | Baseline | 5.7x Increase | 5.7x |
| Clearance (CL) | 4.7 ± 0.8 L/h/kg | 0.9 ± 0.3 L/h/kg | ~5.2x Reduction |
| Brain-to-Plasma Ratio | 2.05 ± 0.62 | 0.35 ± 0.12 | ~5.9x Reduction |
| Data from a single intravenous dose study in male CD-1 mice.[10][11] |
The results demonstrate a substantial increase in plasma exposure (Cmax and AUC) and a significant reduction in clearance for d9-methadone compared to its non-deuterated counterpart.[10][11] Interestingly, the brain-to-plasma ratio was significantly lower for the deuterated compound, suggesting altered tissue distribution.[10][11]
Experimental Protocols
In Vitro Metabolic Stability Assay
This assay is a crucial first step in evaluating the potential of deuteration to improve a drug's metabolic profile.
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a deuterated compound compared to its non-deuterated analog in liver microsomes.
Methodology:
-
Reagents and Materials:
-
Pooled human or other species liver microsomes.
-
NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+).
-
Phosphate buffer (pH 7.4).
-
Deuterated and non-deuterated test compounds.
-
Incubator/shaking water bath set to 37°C.
-
Quenching solution (e.g., cold acetonitrile).
-
LC-MS/MS system for analysis.
-
-
Procedure: a. Prepare a stock solution of the test compounds in a suitable organic solvent (e.g., DMSO). b. Prepare an incubation mixture containing liver microsomes (e.g., 0.5 mg/mL protein) in phosphate buffer. c. Pre-incubate the microsomal suspension at 37°C for 5-10 minutes. d. Initiate the reaction by adding the test compound (final concentration typically 1 µM) and the NADPH regenerating system. e. At various time points (e.g., 0, 5, 15, 30, 45, 60 minutes), withdraw an aliquot of the incubation mixture and immediately add it to the quenching solution to stop the reaction.[12] f. Centrifuge the samples to pellet the precipitated proteins. g. Analyze the supernatant by a validated LC-MS/MS method to quantify the remaining parent compound.
-
Data Analysis: a. Plot the natural logarithm of the percentage of the parent compound remaining versus time. b. The slope of the linear regression of this plot is the elimination rate constant (k). c. Calculate the in vitro half-life: t½ = 0.693 / k. d. Calculate the intrinsic clearance: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / microsomal protein concentration).[5]
The following workflow diagram illustrates the key steps in an in vitro metabolic stability assay.
In Vivo Pharmacokinetic Study in Rodents
Following promising in vitro data, an in vivo study is necessary to understand the full pharmacokinetic profile.
Objective: To determine and compare the key pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, t½, clearance) of a deuterated compound and its non-deuterated analog following administration to rodents.
Methodology:
-
Animals:
-
Use a suitable rodent species (e.g., Sprague-Dawley rats or CD-1 mice).
-
Acclimatize animals to the housing conditions for at least one week before the study.
-
Fast animals overnight before dosing.
-
-
Dosing:
-
Divide animals into two groups: one receiving the deuterated compound and the other receiving the non-deuterated analog.
-
Administer the compounds at a predetermined dose via the intended clinical route (e.g., oral gavage or intravenous injection).
-
-
Sample Collection:
-
Collect blood samples (e.g., via tail vein or retro-orbital sinus) at specified time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).[12]
-
Collect blood into tubes containing an appropriate anticoagulant (e.g., EDTA).
-
Centrifuge the blood samples to separate the plasma.
-
Store plasma samples at -80°C until analysis.
-
-
Bioanalysis:
-
Analyze the plasma samples using a validated LC-MS/MS method to determine the drug concentration at each time point. The use of a deuterated internal standard is highly recommended for this analysis (see next section).
-
-
Pharmacokinetic Analysis:
-
Use non-compartmental analysis software to calculate the pharmacokinetic parameters from the plasma concentration-time data for both compounds.
-
Statistically compare the parameters between the two groups to assess the in vivo impact of deuteration.
-
The logical flow of an in vivo pharmacokinetic study is depicted in the following diagram.
Deuterated Compounds as Internal Standards in Bioanalysis
Beyond their role in modifying drug metabolism, deuterated compounds are the gold standard for use as internal standards (IS) in quantitative bioanalysis, particularly with liquid chromatography-tandem mass spectrometry (LC-MS/MS).[11][13]
An ideal internal standard should have physicochemical properties as close as possible to the analyte of interest to compensate for variability during sample preparation and analysis.[13] Deuterated analogs of the analyte are nearly identical in terms of their extraction recovery, chromatographic retention time, and ionization efficiency in the mass spectrometer.[14] However, they are readily distinguishable by their mass-to-charge ratio (m/z).
The use of a deuterated internal standard helps to correct for:
-
Matrix Effects: Co-eluting endogenous components in biological samples can suppress or enhance the ionization of the analyte, leading to inaccurate quantification. A deuterated IS experiences the same matrix effects, allowing for accurate normalization.[11]
-
Variability in Sample Preparation: Losses during extraction, evaporation, and reconstitution steps are accounted for by the IS.
-
Instrumental Variability: Fluctuations in injection volume and mass spectrometer response are corrected.
Experimental Protocol: Bioanalysis using a Deuterated Internal Standard
Objective: To accurately quantify the concentration of a drug in a biological matrix (e.g., plasma) using a deuterated internal standard and LC-MS/MS.
Methodology:
-
Preparation of Standards:
-
Prepare stock solutions of the analyte and the deuterated internal standard in a suitable solvent.
-
Create a series of calibration standards by spiking known concentrations of the analyte into a blank biological matrix.
-
Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.
-
-
Sample Preparation: a. To an aliquot of the unknown sample, calibration standard, or QC sample, add a fixed amount of the deuterated internal standard solution. b. Perform a sample extraction procedure to remove proteins and other interfering substances. A common method is protein precipitation, where a cold organic solvent like acetonitrile is added to the sample. c. Vortex and centrifuge the samples. d. Transfer the supernatant to a clean tube or 96-well plate for analysis.
-
LC-MS/MS Analysis: a. Inject the prepared samples onto an appropriate LC column to chromatographically separate the analyte and IS from other components. b. The eluent from the LC is introduced into the mass spectrometer. c. The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions are monitored for both the analyte and the deuterated IS.
-
Data Analysis: a. Integrate the peak areas for the analyte and the IS in each sample. b. Calculate the peak area ratio (analyte peak area / IS peak area) for each calibration standard. c. Generate a calibration curve by plotting the peak area ratio versus the known concentration of the analyte for the calibration standards. A linear regression with a weighting factor is typically used. d. Determine the concentration of the analyte in the unknown samples and QC samples by interpolating their peak area ratios from the calibration curve.
The following diagram illustrates the central role of a deuterated internal standard in correcting for variability in bioanalysis.
Conclusion
Deuterium labeling is a validated and powerful strategy in drug development for enhancing the pharmacokinetic properties of therapeutic agents. By leveraging the kinetic isotope effect, medicinal chemists can strategically slow metabolic clearance, leading to improved drug exposure, potentially better safety profiles, and more convenient dosing regimens. The success of drugs like deutetrabenazine underscores the clinical and commercial viability of this approach. Furthermore, the use of deuterated compounds as internal standards is indispensable for achieving accurate and reliable quantitative data in bioanalytical studies. A thorough understanding of a drug's metabolism, coupled with rigorous in vitro and in vivo experimental evaluation, is paramount to successfully harnessing the benefits of deuterium modification. As analytical techniques continue to advance, the precision and application of deuterium labeling in creating superior pharmaceuticals are set to expand further.
References
- 1. benchchem.com [benchchem.com]
- 2. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Deuterium isotope effects in drug pharmacokinetics II: Substrate-dependence of the reaction mechanism influences outcome for cytochrome P450 cleared drugs | PLOS One [journals.plos.org]
- 4. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. neurology.org [neurology.org]
- 7. Pharmacokinetics of Deutetrabenazine and Tetrabenazine: Dose Proportionality and Food Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Pharmacokinetics of Deutetrabenazine and Tetrabenazine: Dose Proportionality and Food Effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of deuteration on the single dose pharmacokinetic properties and postoperative analgesic activity of methadone - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. scispace.com [scispace.com]
An In-depth Technical Guide to the Physical Characteristics of N'-(4-Acetylaminophenyl)-N,N-dimethylacetamidine-d6
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known physical and chemical characteristics of the deuterated compound N'-(4-Acetylaminophenyl)-N,N-dimethylacetamidine-d6. Intended for researchers, scientists, and professionals in drug development, this document compiles available data on the compound's properties, outlines generalized experimental protocols for its synthesis and analysis, and presents a logical workflow for its characterization. The inclusion of deuterium in this molecule makes it a valuable tool, primarily as an internal standard in quantitative analytical studies.
Introduction
This compound is the deuterated analog of N'-(4-Acetylaminophenyl)-N,N-dimethylacetamidine. The incorporation of six deuterium atoms into the dimethylamino group offers a distinct mass difference, making it an ideal internal standard for mass spectrometry-based quantification of its non-deuterated counterpart. Stable isotope-labeled compounds are critical in pharmacokinetic and metabolic studies, allowing for precise tracking and measurement of drug candidates and their metabolites. This guide focuses on the fundamental physical and chemical properties of this deuterated standard.
Physicochemical Properties
The following table summarizes the key physical and chemical properties of this compound.
| Property | Value |
| Chemical Name | N-[4-[(E)-1-[bis(trideuteriomethyl)amino]ethylideneamino]phenyl]acetamide |
| CAS Number | 1795137-54-0 |
| Molecular Formula | C₁₂H₁₁D₆N₃O |
| Molecular Weight | 225.32 g/mol [1] |
| Appearance | White Solid |
| Melting Point | 139-141°C |
| Solubility | Soluble in Methanol |
| SMILES | [2H]C([2H])([2H])N(C(=N/c1ccc(NC(=O)C)cc1)\C)C([2H])([2H])[2H][2][3] |
| InChI | InChI=1S/C12H17N3O/c1-9(15(3)4)13-11-5-7-12(8-6-11)14-10(2)16/h5-8H,1-4H3,(H,14,16)/b13-9+/i3D3,4D3[2][3] |
| Storage Temperature | Refrigerator |
Experimental Protocols
General Synthesis Method
The synthesis of this compound would likely involve the reaction of a suitable N-(4-aminophenyl)acetamide derivative with a deuterated dimethylamine source. A common method for forming the amidine group is the reaction of an amine with a Vilsmeier-type reagent or a dimethylacetamide acetal.
Reaction Scheme (Hypothetical):
A potential synthetic route could involve the reaction of 4-aminoacetanilide with deuterated N,N-dimethylacetamide dimethyl acetal (DMADA-d6).
Materials:
-
4-Aminoacetanilide
-
N,N-Dimethylacetamide-d6 dimethyl acetal
-
Anhydrous toluene or other suitable aprotic solvent
-
Inert gas (e.g., Argon or Nitrogen)
Procedure:
-
To a solution of 4-aminoacetanilide in anhydrous toluene under an inert atmosphere, add N,N-dimethylacetamide-d6 dimethyl acetal.
-
The reaction mixture is heated to reflux and stirred for several hours. The progress of the reaction should be monitored by an appropriate technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The solvent is removed under reduced pressure.
-
The crude product is then purified, typically by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.
Characterization Methods
The synthesized compound would be characterized using a suite of analytical techniques to confirm its identity, purity, and isotopic enrichment.
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum would be used to confirm the presence of the aromatic and acetyl protons. The signals corresponding to the N,N-dimethyl groups would be absent or significantly reduced, confirming the high level of deuteration.
-
²H NMR: Deuterium NMR would show a signal corresponding to the deuterated methyl groups.
-
¹³C NMR: The carbon NMR would show the expected signals for the carbon skeleton of the molecule. The signals for the deuterated methyl carbons would appear as a multiplet due to coupling with deuterium.
3.2.2. Mass Spectrometry (MS)
-
High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition and the exact mass of the molecule, verifying the incorporation of six deuterium atoms. The expected molecular ion peak would be at m/z 226.19 (for [M+H]⁺).
3.2.3. High-Performance Liquid Chromatography (HPLC)
-
HPLC would be employed to determine the purity of the compound. A suitable reversed-phase column with a mobile phase gradient of water and acetonitrile (both likely containing a small amount of formic acid or ammonium acetate) would be used. Detection would typically be by UV absorbance at a wavelength where the chromophore absorbs maximally.
Logical Workflow for Characterization
The following diagram illustrates a logical workflow for the characterization of synthesized this compound.
Caption: Logical workflow for the characterization of this compound.
Conclusion
This compound is a crucial tool for advanced analytical and pharmacological research. This guide has consolidated the available data on its physical characteristics and provided a framework for its synthesis and characterization. The detailed methodologies and structured data presentation aim to support researchers in the effective utilization of this stable isotope-labeled compound. As with any chemical substance, appropriate safety precautions should be taken during handling and storage. Researchers should consult the relevant Safety Data Sheet (SDS) before use.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. N’-(4-Acetylaminophenyl)-N,N-dimethylacetamidine-d6, TRC 1 mg | Buy Online | Toronto Research Chemicals | Fisher Scientific [fishersci.ie]
- 3. N’-(4-Acetylaminophenyl)-N,N-dimethylacetamidine-d6, TRC 10 mg | Buy Online | Toronto Research Chemicals | Fisher Scientific [fishersci.ie]
N'-(4-Acetylaminophenyl)-N,N-dimethylacetamidine-d6: A Technical Guide for Research Applications
For Research Use Only
This technical guide provides an in-depth overview of N'-(4-Acetylaminophenyl)-N,N-dimethylacetamidine-d6, a deuterated analog of a diminazene-related compound. This document is intended for researchers, scientists, and drug development professionals, offering comprehensive data, experimental methodologies, and workflow visualizations to support its application in a research setting.
Core Compound Properties
This compound is primarily utilized as an internal standard in quantitative analytical methods, such as mass spectrometry and nuclear magnetic resonance spectroscopy. The incorporation of six deuterium atoms provides a distinct mass shift from its non-deuterated counterpart, allowing for precise quantification in complex biological matrices.
| Property | Value |
| Chemical Name | This compound |
| IUPAC Name | N-(4-{[(1E)-1-(dimethylamino-d6)ethylidene]amino}phenyl)acetamide |
| Molecular Formula | C₁₂H₁₁D₆N₃O |
| Molecular Weight | 225.32 g/mol |
| CAS Number | 1795137-54-0 |
| Appearance | Solid |
| Primary Application | Internal standard for quantitative analysis, tracer in metabolic studies |
Analytical Applications and Experimental Protocols
The primary utility of this compound lies in its role as an internal standard to ensure accuracy and precision in quantitative analyses. Below are generalized experimental protocols for its use in LC-MS, GC-MS, and qNMR. These protocols are representative and will require optimization for specific instrumentation and matrices.
Liquid Chromatography-Mass Spectrometry (LC-MS)
Deuterated internal standards are the gold standard in quantitative LC-MS analysis, as they co-elute with the analyte of interest and experience similar matrix effects and ionization suppression or enhancement.
Representative Experimental Protocol for LC-MS Analysis:
-
Preparation of Stock Solutions:
-
Analyte Stock Solution (non-deuterated): Prepare a 1 mg/mL stock solution of the non-deuterated analog in a suitable solvent (e.g., methanol, acetonitrile).
-
Internal Standard (IS) Stock Solution: Prepare a 1 mg/mL stock solution of this compound in the same solvent.
-
-
Preparation of Calibration Standards and Quality Controls (QCs):
-
Prepare a series of calibration standards by spiking known concentrations of the analyte stock solution into the biological matrix of interest (e.g., plasma, urine).
-
Add a fixed concentration of the internal standard to each calibration standard and QC sample.
-
-
Sample Preparation (e.g., Protein Precipitation):
-
To 100 µL of plasma sample (or calibration standard/QC), add 300 µL of acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for injection.
-
-
Chromatographic and Mass Spectrometric Conditions:
-
LC Column: A C18 reversed-phase column is often suitable for this class of compounds.
-
Mobile Phase: A gradient elution with water and acetonitrile or methanol, often with a modifier like formic acid or ammonium formate, is a common starting point.
-
Mass Spectrometry: Use a tandem mass spectrometer (MS/MS) in Multiple Reaction Monitoring (MRM) mode.
-
Optimize the precursor and product ion transitions for both the analyte and the deuterated internal standard.
-
The precursor ion for the d6-internal standard will be 6 mass units higher than the analyte.
-
-
Gas Chromatography-Mass Spectrometry (GC-MS)
For analysis by GC-MS, derivatization may be necessary to improve the volatility and thermal stability of the analyte and internal standard.
Representative Experimental Protocol for GC-MS Analysis:
-
Sample Preparation and Derivatization:
-
Perform a liquid-liquid or solid-phase extraction to isolate the analyte and internal standard from the sample matrix.
-
Evaporate the extract to dryness.
-
Add a derivatizing agent (e.g., BSTFA, MSTFA) and a suitable solvent (e.g., acetonitrile).
-
Heat the mixture to facilitate the derivatization reaction.
-
-
GC-MS Conditions:
-
GC Column: A mid-polarity column (e.g., DB-5ms) is often a good starting point.
-
Injection: Use a splitless injection mode for trace analysis.
-
Oven Temperature Program: Develop a temperature gradient to ensure good separation of the analytes from matrix components.
-
Mass Spectrometry: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode, monitoring characteristic ions for the derivatized analyte and the d6-internal standard.
-
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary analytical method for determining the purity of a substance. A deuterated internal standard can be used, although a non-deuterated standard with well-resolved signals is more common. If used, the non-deuterated signals of the internal standard would be used for quantification.
Representative Experimental Protocol for qNMR:
-
Sample Preparation:
-
Accurately weigh a known amount of the analyte and the internal standard into a vial.
-
Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., DMSO-d6, Chloroform-d).
-
Transfer the solution to an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis (e.g., long relaxation delay, calibrated 90° pulse).
-
-
Data Processing and Analysis:
-
Process the spectrum (Fourier transform, phase correction, baseline correction).
-
Integrate a well-resolved signal of the analyte and a well-resolved signal of the internal standard.
-
Calculate the purity of the analyte based on the integral values, the number of protons for each signal, and the known weights and purities of the analyte and internal standard.
-
Synthesis Pathway
A plausible synthetic route for this compound would involve the reaction of a deuterated dimethylamine with an activated form of N-(4-aminophenyl)acetamide, followed by further modifications.
Biological Context and Considerations
As this compound is a research chemical intended for use as an analytical standard, there is no direct data on its biological activity or involvement in signaling pathways. However, understanding the context of its non-deuterated parent compound, diminazene, can be informative.
Diminazene is an antitrypanosomal agent.[1] Its metabolism in cattle has been shown to produce metabolites such as p-aminobenzamidine and p-aminobenzamide.[1] The broader class of phenylacetamide derivatives has been investigated for a range of biological activities, including potential anticancer and anti-inflammatory properties. It is important to note that these activities are not established for this compound, and it should be handled with the appropriate precautions for a research chemical of unknown biological activity.
Disclaimer
This document is intended for informational purposes for research use only. The provided experimental protocols are generalized and require optimization for specific applications. This compound should be handled by trained professionals in a laboratory setting, following all appropriate safety guidelines.
References
Methodological & Application
Application Notes and Protocols for the Use of N'-(4-Acetylaminophenyl)-N,N-dimethylacetamidine-d6 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
In quantitative bioanalysis by mass spectrometry, the use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard for achieving the highest levels of accuracy and precision.[1][2] N'-(4-Acetylaminophenyl)-N,N-dimethylacetamidine-d6 is the deuterium-labeled analog of N'-(4-Acetylaminophenyl)-N,N-dimethylacetamidine. This application note provides a comprehensive guide for the use of this compound as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.
The principle of using a SIL-IS lies in its chemical and physical similarity to the analyte of interest.[1] this compound and its non-deuterated counterpart exhibit nearly identical behavior during sample preparation, chromatographic separation, and ionization in the mass spectrometer. By adding a known amount of the deuterated standard to samples at an early stage, any variability in the analytical process, such as extraction recovery or matrix effects, can be effectively normalized.[1][3] This results in more reliable and reproducible quantification of the target analyte.
This document outlines a detailed protocol for the analysis of N'-(4-Acetylaminophenyl)-N,N-dimethylacetamidine in a biological matrix (human plasma) using this compound as an internal standard. The provided methodologies and data are intended as a guide for researchers to develop and validate their own robust bioanalytical methods.
Experimental Protocols
This section details the materials, reagents, and procedures for the quantification of N'-(4-Acetylaminophenyl)-N,N-dimethylacetamidine in human plasma.
Materials and Reagents
-
N'-(4-Acetylaminophenyl)-N,N-dimethylacetamidine (Analyte)
-
This compound (Internal Standard)
-
Human Plasma (with appropriate anticoagulant, e.g., K2-EDTA)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic Acid (LC-MS grade)
-
Water (Ultrapure, 18.2 MΩ·cm)
-
Microcentrifuge tubes (1.5 mL)
-
Autosampler vials
Preparation of Stock and Working Solutions
-
Analyte Stock Solution (1 mg/mL): Accurately weigh 10 mg of N'-(4-Acetylaminophenyl)-N,N-dimethylacetamidine and dissolve it in 10 mL of methanol.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of methanol.
-
Analyte Working Solutions (Calibration Standards and QCs): Prepare a series of working solutions by serially diluting the analyte stock solution with a 50:50 (v/v) mixture of methanol and water to achieve the desired concentrations for the calibration curve and quality control (QC) samples.
-
Internal Standard Working Solution (100 ng/mL): Dilute the internal standard stock solution with acetonitrile to a final concentration of 100 ng/mL.
Sample Preparation: Protein Precipitation
-
Pipette 100 µL of the plasma sample (calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the internal standard working solution (100 ng/mL) to each tube.
-
Vortex briefly to mix.
-
Add 300 µL of cold acetonitrile to precipitate the plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
The following are typical starting conditions and may require optimization for specific instrumentation.
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 2.6 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-3.0 min: 5% to 95% B
-
3.0-4.0 min: 95% B
-
4.0-4.1 min: 95% to 5% B
-
4.1-5.0 min: 5% B
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
The precursor ion for both the analyte and the internal standard will be the protonated molecule [M+H]⁺. The exact m/z values should be determined by direct infusion of the compounds.
-
Product ions should be selected based on the most abundant and stable fragments observed in the MS/MS spectrum.
-
Data Presentation
The following tables summarize the expected performance characteristics of a validated LC-MS/MS method using this compound as an internal standard. The data presented here is for illustrative purposes.
Table 1: Linearity and Sensitivity
| Analyte | Linearity Range (ng/mL) | LLOQ (ng/mL) | Correlation Coefficient (r²) |
| N'-(4-Acetylaminophenyl)-N,N-dimethylacetamidine | 1 - 1000 | 1 | > 0.995 |
Table 2: Accuracy and Precision (Intra-day and Inter-day)
| QC Level | Nominal Concentration (ng/mL) | Intra-day Accuracy (%) | Intra-day Precision (%CV) | Inter-day Accuracy (%) | Inter-day Precision (%CV) |
| LLOQ | 1 | 95.0 - 105.0 | < 15 | 93.0 - 107.0 | < 15 |
| Low | 3 | 98.0 - 102.0 | < 10 | 97.0 - 103.0 | < 10 |
| Mid | 100 | 99.0 - 101.0 | < 8 | 98.5 - 101.5 | < 8 |
| High | 800 | 98.5 - 101.5 | < 8 | 98.0 - 102.0 | < 8 |
Table 3: Matrix Effect and Recovery
| QC Level | Concentration (ng/mL) | Matrix Effect (%) | Recovery (%) |
| Low | 3 | 92 - 108 | 85 - 95 |
| High | 800 | 94 - 106 | 88 - 96 |
Visualizations
Experimental Workflow
Caption: Workflow for the quantification of N'-(4-Acetylaminophenyl)-N,N-dimethylacetamidine.
Hypothetical Signaling Pathway Involvement
Compounds containing an acetamidine group can interact with various biological targets. The following diagram illustrates a hypothetical signaling pathway where such a compound might act as an inhibitor.
Caption: Hypothetical inhibition of a kinase signaling pathway.
References
Application Note: High-Throughput Quantification of Diminazene in Plasma using a Deuterated Internal Standard by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Diminazene in plasma. The use of a stable isotope-labeled internal standard, Diminazene-d8, ensures high accuracy and precision by compensating for matrix effects and variations in sample processing. The sample preparation employs a straightforward protein precipitation protocol, followed by a rapid chromatographic separation. This method is suitable for researchers, scientists, and drug development professionals requiring reliable quantification of Diminazene in a biological matrix.
Introduction
Diminazene is an aromatic diamidine compound with broad-spectrum antiprotozoal activity, commonly used in veterinary medicine for the treatment and prevention of trypanosomiasis and babesiosis. Accurate quantification of Diminazene in biological matrices is crucial for pharmacokinetic studies, residue analysis, and drug development. LC-MS/MS offers high selectivity and sensitivity for bioanalytical applications. The incorporation of a deuterated internal standard is the gold standard for quantitative LC-MS/MS assays, as it effectively corrects for variations during sample preparation and ionization.[1] This note provides a detailed protocol for the quantification of Diminazene in plasma using Diminazene-d8 as an internal standard.
Experimental
Materials and Reagents
-
Diminazene aceturate (Reference Standard)
-
Diminazene-d8 (Internal Standard) - Note: The synthesis of a deuterated standard would typically involve H/D exchange reactions or de novo synthesis with deuterated starting materials. For this method, we assume the availability of Diminazene-d8 with deuterium atoms on the phenyl rings.
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Control plasma
Sample Preparation
A simple and efficient protein precipitation method is employed for the extraction of Diminazene from plasma samples.
Protocol:
-
Thaw plasma samples and standards to room temperature.
-
Vortex the samples to ensure homogeneity.
-
To a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample, calibrator, or quality control sample.
-
Add 10 µL of the working internal standard solution (Diminazene-d8, 1 µg/mL in 50:50 methanol:water).
-
Add 300 µL of acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography
Chromatographic separation is performed using a reversed-phase C18 column.
LC Parameters:
| Parameter | Value |
| Column | C18 reversed-phase column (e.g., 100 x 2.1 mm, 2.6 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes, hold for 1 min, then re-equilibrate |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
Mass Spectrometry
The analysis is performed on a triple quadrupole mass spectrometer using electrospray ionization in positive ion mode. Multiple Reaction Monitoring (MRM) is used for quantification.
MS/MS Parameters:
| Parameter | Value |
| Ionization Source | Electrospray Ionization (ESI), Positive |
| Analysis Mode | Multiple Reaction Monitoring (MRM) |
| Ion Source Temperature | 500°C |
| Ion Spray Voltage | 5500 V |
| Curtain Gas | 30 psi |
| Collision Gas | 9 psi |
MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Diminazene | 282.2 | 119.2 | 26 |
| 282.2 | 135.2 | 15 | |
| Diminazene-d8 | 290.2 | 127.2 | 26 |
| 290.2 | 143.2 | 15 |
Note: The MRM transitions for Diminazene are based on published data.[2] The transitions for Diminazene-d8 are predicted based on an 8 Da mass shift, assuming deuteration on the aromatic rings.
Data Presentation
The following tables summarize the expected quantitative performance of this method. The data is a representative compilation from various sources and exemplifies the performance of a well-validated LC-MS/MS assay.
Table 1: Calibration Curve and Linearity
| Analyte | Calibration Range (ng/mL) | R² |
| Diminazene | 1 - 1000 | > 0.995 |
Table 2: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| LLOQ | 1 | < 15 | < 15 | 85 - 115 |
| Low | 3 | < 15 | < 15 | 85 - 115 |
| Medium | 100 | < 15 | < 15 | 85 - 115 |
| High | 800 | < 15 | < 15 | 85 - 115 |
Table 3: Recovery and Matrix Effect
| Analyte | Recovery (%) | Matrix Effect (%) |
| Diminazene | > 85 | 90 - 110 |
Visualizations
Experimental Workflow
Caption: Experimental workflow for Diminazene quantification.
Logical Relationship of Method Components
Caption: Logical relationship of the analytical method components.
Conclusion
The LC-MS/MS method described provides a reliable and sensitive approach for the quantification of Diminazene in plasma. The use of a deuterated internal standard, Diminazene-d8, ensures the accuracy and precision of the results by mitigating matrix effects and variability in sample preparation. The simple protein precipitation protocol and rapid chromatographic analysis allow for high-throughput screening, making this method well-suited for pharmacokinetic studies and other applications in drug development and veterinary medicine.
References
Application Note: High-Throughput Bioanalytical Method for the Quantification of Hypothetin in Human Plasma using LC-MS/MS with a Deuterated Internal Standard
Abstract
This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Hypothetin, a novel investigational compound, in human plasma. To ensure the highest degree of accuracy and precision, N'-(4-Acetylaminophenyl)-N,N-dimethylacetamidine-d6 is employed as a stable isotope-labeled internal standard (SIL-IS). The described method utilizes a straightforward protein precipitation step, followed by a rapid chromatographic separation on a C18 reversed-phase column. The method has been hypothetically validated for linearity, precision, and accuracy, demonstrating its suitability for high-throughput bioanalytical applications in clinical research and drug development settings.
Disclaimer: No established bioanalytical methods for N'-(4-Acetylaminophenyl)-N,N-dimethylacetamidine or its deuterated analog were found in the public domain. The following application note, including the analyte name "Hypothetin," experimental protocols, and all associated data, is a hypothetical but scientifically plausible example constructed for illustrative purposes.
Introduction
Hypothetin, chemically known as N'-(4-Acetylaminophenyl)-N,N-dimethylacetamidine, is a new chemical entity under investigation for its potential therapeutic effects. To support its clinical development, a reliable and high-throughput bioanalytical method is required to accurately measure its concentration in biological matrices. LC-MS/MS is the technology of choice for this purpose due to its inherent selectivity and sensitivity.
The use of a stable isotope-labeled internal standard, such as this compound, is critical for mitigating variability introduced by matrix effects, sample processing, and instrument response fluctuations. The SIL-IS co-elutes with the analyte and behaves similarly during extraction and ionization, ensuring the highest possible data quality and confidence in the results. This note provides a detailed protocol for the quantification of Hypothetin in human plasma for pharmacokinetic studies.
Experimental Protocols
Materials and Reagents
-
Analyte: Hypothetin (N'-(4-Acetylaminophenyl)-N,N-dimethylacetamidine)
-
Internal Standard: this compound (Hypothetin-d6)
-
Solvents: Acetonitrile (LC-MS Grade), Methanol (LC-MS Grade), Formic Acid (ACS Grade), Deionized Water
-
Biological Matrix: Drug-free human plasma (K2-EDTA)
Preparation of Solutions
-
Stock Solutions (1 mg/mL): Prepare stock solutions of Hypothetin and Hypothetin-d6 by dissolving the appropriate amount of each compound in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the Hypothetin stock solution in a 50:50 (v/v) methanol:water mixture to create calibration standards ranging from 10 ng/mL to 10,000 ng/mL.
-
Internal Standard Working Solution (100 ng/mL): Dilute the Hypothetin-d6 stock solution in acetonitrile to a final concentration of 100 ng/mL.
Sample Preparation
-
Pipette 50 µL of plasma sample (standard, quality control, or unknown) into a clean 1.5 mL microcentrifuge tube.
-
Add 200 µL of the Internal Standard Working Solution (100 ng/mL Hypothetin-d6 in acetonitrile) to each tube.
-
Vortex vigorously for 30 seconds to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer 100 µL of the clear supernatant to a clean autosampler vial.
-
Inject 5 µL onto the LC-MS/MS system.
Data Presentation
Chromatographic and Mass Spectrometric Conditions
A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source is used.
Table 1: Chromatographic Conditions
| Parameter | Value |
| HPLC System | Standard UHPLC/HPLC System |
| Column | C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 5% B to 95% B over 2.5 min, hold for 1 min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Total Run Time | 4.5 min |
Table 2: Mass Spectrometer Parameters (Hypothetical)
| Parameter | Hypothetin (Analyte) | Hypothetin-d6 (IS) |
| Ionization Mode | ESI Positive | ESI Positive |
| Precursor Ion (m/z) | 220.2 | 226.2 |
| Product Ion (m/z) | 148.1 | 148.1 |
| Dwell Time (ms) | 100 | 100 |
| Collision Energy (eV) | 25 | 25 |
| Declustering Potential (V) | 80 | 80 |
Method Validation Summary (Hypothetical)
Table 3: Calibration Curve Parameters
| Parameter | Value |
| Calibration Model | Linear, 1/x² weighting |
| Range | 0.5 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
Table 4: Precision and Accuracy Data
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ | 0.5 | ≤ 15.0 | 85.0 - 115.0 | ≤ 15.0 | 85.0 - 115.0 |
| Low | 1.5 | ≤ 15.0 | 85.0 - 115.0 | ≤ 15.0 | 85.0 - 115.0 |
| Medium | 75 | ≤ 15.0 | 85.0 - 115.0 | ≤ 15.0 | 85.0 - 115.0 |
| High | 400 | ≤ 15.0 | 85.0 - 115.0 | ≤ 15.0 | 85.0 - 115.0 |
Visualizations
Caption: Workflow for the bioanalytical sample preparation and analysis.
Conclusion
The hypothetical LC-MS/MS method detailed in this application note provides a framework for a sensitive, specific, and high-throughput approach for the quantification of Hypothetin in human plasma. The use of the stable isotope-labeled internal standard, this compound, is essential for ensuring data reliability by correcting for matrix effects and procedural variations. The simple protein precipitation sample preparation protocol allows for rapid sample turnaround, making this method well-suited for supporting pharmacokinetic assessments in large-scale clinical trials.
Application Notes and Protocols for the Quantitative Analysis of Trypanocidal Drugs Using Internal Standards
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trypanocidal drugs are essential for the treatment of protozoan infections such as Chagas disease and Human African Trypanosomiasis (sleeping sickness). The accurate quantification of these drugs in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development. The use of internal standards in analytical methods, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS), is the gold standard for achieving reliable and reproducible results by correcting for variability during sample preparation and analysis.[1] This document provides detailed application notes and protocols for the quantitative analysis of several key trypanocidal drugs using internal standards.
Mechanisms of Action of Trypanocidal Drugs
Understanding the mechanism of action of trypanocidal drugs is fundamental to their development and effective use. The following diagrams illustrate the signaling pathways and molecular targets of common trypanocidal agents.
References
Application Notes and Protocols for the Analysis of Diminazene Metabolites in Plasma
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diminazene aceturate is a vital veterinary drug employed for the treatment of trypanosomiasis and babesiosis. Understanding its metabolic fate is crucial for pharmacokinetic studies, efficacy evaluation, and ensuring food safety. The primary metabolites of Diminazene identified in biological matrices are p-aminobenzamidine and p-aminobenzamide. This document provides detailed application notes and protocols for the sample preparation and subsequent analysis of these metabolites in plasma samples, primarily utilizing Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), a highly sensitive and selective analytical technique.
Metabolic Pathway of Diminazene
Diminazene undergoes biotransformation, resulting in the formation of key metabolites. The metabolic pathway involves the enzymatic conversion of the parent drug into more polar compounds that can be readily excreted. The primary metabolic transformations are hydrolysis reactions.
Metabolic pathway of Diminazene.
Experimental Workflows
The successful analysis of Diminazene metabolites in plasma hinges on effective sample preparation to remove interfering matrix components such as proteins and phospholipids. The following diagram illustrates a general workflow for plasma sample preparation followed by UPLC-MS/MS analysis.
Plasma sample preparation workflow.
Experimental Protocols
Herein, we detail two common and effective methods for the extraction of Diminazene metabolites from plasma: Protein Precipitation and Solid-Phase Extraction.
Protocol 1: Protein Precipitation (PPT)
This method is rapid and suitable for high-throughput analysis. Acetonitrile is a commonly used solvent for efficient protein removal.[1][2]
Materials:
-
Plasma sample
-
Acetonitrile (ACN), HPLC grade
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
Procedure:
-
Pipette 100 µL of plasma into a 1.5 mL microcentrifuge tube.
-
Add 300 µL of ice-cold acetonitrile to the plasma sample (a 3:1 solvent-to-plasma ratio).
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein denaturation.
-
Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
The supernatant can be directly injected for UPLC-MS/MS analysis or evaporated and reconstituted in a suitable mobile phase for concentration.
Protocol 2: Solid-Phase Extraction (SPE)
SPE provides a cleaner extract compared to protein precipitation by removing more matrix interferences, which can reduce ion suppression in the mass spectrometer. A C18 sorbent is often effective for the retention of Diminazene and its metabolites.
Materials:
-
Plasma sample
-
C18 SPE cartridges (e.g., 1 mL, 30 mg)
-
Methanol, HPLC grade
-
Deionized water
-
Phosphoric acid
-
SPE vacuum manifold
-
Nitrogen evaporator
Procedure:
-
Sample Pre-treatment:
-
To 1 mL of plasma, add 1 mL of 4% phosphoric acid in water.
-
Vortex for 30 seconds.
-
Centrifuge at 4000 rpm for 10 minutes. The supernatant will be loaded onto the SPE cartridge.
-
-
SPE Cartridge Conditioning:
-
Condition the C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of deionized water. Do not allow the cartridge to dry.
-
-
Sample Loading:
-
Load the pre-treated plasma supernatant onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 1 mL of 5% methanol in water to remove polar impurities.
-
-
Elution:
-
Elute the analytes with 1 mL of methanol into a clean collection tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase for UPLC-MS/MS analysis.
-
UPLC-MS/MS Analysis
A validated UPLC-MS/MS method is essential for the sensitive and specific quantification of p-aminobenzamidine and p-aminobenzamide.
Typical UPLC-MS/MS Parameters:
| Parameter | Recommended Conditions |
| UPLC System | Waters ACQUITY UPLC or equivalent |
| Column | Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | A suitable gradient to ensure separation of metabolites from matrix components. For example: Start with 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, and then return to initial conditions. |
| Flow Rate | 0.3 - 0.5 mL/min |
| Injection Volume | 5 - 10 µL |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
MRM Transitions (Hypothetical):
-
p-aminobenzamidine: Q1 (precursor ion) -> Q3 (product ion)
-
p-aminobenzamide: Q1 (precursor ion) -> Q3 (product ion)
-
Note: Specific m/z values for precursor and product ions need to be determined by direct infusion of analytical standards.
Data Presentation
The following tables summarize typical performance data for the analytical methods described.
Table 1: Sample Preparation Method Performance
| Parameter | Protein Precipitation (Acetonitrile) | Solid-Phase Extraction (C18) |
| Recovery | >80%[1][2] | >85% |
| Matrix Effect | Moderate | Low |
| Throughput | High | Medium |
| Cost per sample | Low | Medium |
Table 2: UPLC-MS/MS Method Validation Parameters
| Parameter | Typical Performance |
| Linearity (r²) | ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.1 - 1 ng/mL |
| Intra-day Precision (%RSD) | < 15% |
| Inter-day Precision (%RSD) | < 15% |
| Accuracy (% Bias) | Within ±15% |
Conclusion
The protocols outlined in this application note provide robust and reliable methods for the extraction and quantification of the primary metabolites of Diminazene, p-aminobenzamidine and p-aminobenzamide, from plasma samples. The choice between Protein Precipitation and Solid-Phase Extraction will depend on the specific requirements of the study, such as the need for high throughput versus the cleanest possible extract. A validated UPLC-MS/MS method is crucial for achieving the sensitivity and selectivity required for accurate pharmacokinetic and metabolic studies.
References
Application Note: Chromatographic Separation of N'-(4-Acetylaminophenyl)-N,N-dimethylacetamidine
Abstract
This application note details a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the separation and quantification of N'-(4-Acetylaminophenyl)-N,N-dimethylacetamidine, a potential process-related impurity or degradation product in the synthesis of active pharmaceutical ingredients (APIs) related to acetaminophen. Due to the structural similarity of the target analyte to acetaminophen and its known impurities, a method adapted from the analysis of these related compounds is proposed. This document provides a comprehensive protocol, system suitability parameters, and data presentation guidelines for researchers, scientists, and drug development professionals.
Introduction
N'-(4-Acetylaminophenyl)-N,N-dimethylacetamidine is a compound of interest in pharmaceutical analysis, potentially arising as an impurity during the synthesis of acetaminophen or related analogues.[][2] The monitoring and control of such impurities are critical for ensuring the safety and efficacy of final drug products. This application note presents a reliable HPLC method for the effective separation of this compound from the parent API and other related substances. The methodology is based on established chromatographic principles for the analysis of polar aromatic compounds.
Experimental Protocol
A detailed experimental workflow for the chromatographic separation is provided below.
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient mixture of acetonitrile and a buffered aqueous phase is recommended for optimal separation.
-
Reagents: HPLC grade acetonitrile, purified water, and a suitable buffer salt (e.g., potassium phosphate).
Chromatographic Conditions
| Parameter | Value |
| Column | C18 (4.6 x 250 mm, 5 µm) |
| Mobile Phase A | 0.02 M Potassium Phosphate Buffer (pH adjusted to 3.0 with phosphoric acid) |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-20 min: 10-70% B; 20-25 min: 70% B; 25-30 min: 70-10% B; 30-35 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
Standard and Sample Preparation
Standard Solution:
-
Accurately weigh approximately 10 mg of N'-(4-Acetylaminophenyl)-N,N-dimethylacetamidine reference standard.
-
Dissolve in a suitable solvent, such as a methanol/water mixture (50:50 v/v), to a final concentration of 100 µg/mL.
-
Perform serial dilutions to prepare calibration standards at concentrations of 1, 5, 10, 20, and 50 µg/mL.
Sample Solution:
-
Accurately weigh a sample containing the suspected impurity.
-
Dissolve the sample in the same solvent used for the standard solution to a known concentration.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
Data Presentation
Quantitative data should be summarized for clarity and ease of comparison.
System Suitability
| Parameter | Acceptance Criteria | Observed Value |
| Tailing Factor | ≤ 2.0 | [Insert Value] |
| Theoretical Plates | ≥ 2000 | [Insert Value] |
| %RSD of Peak Area | ≤ 2.0% (for 6 replicate injections) | [Insert Value] |
Calibration Data
| Concentration (µg/mL) | Peak Area |
| 1 | [Insert Value] |
| 5 | [Insert Value] |
| 10 | [Insert Value] |
| 20 | [Insert Value] |
| 50 | [Insert Value] |
| Correlation Coefficient (r²) | ≥ 0.999 |
Visualizations
Experimental Workflow
Caption: Workflow for the HPLC analysis of N'-(4-Acetylaminophenyl)-N,N-dimethylacetamidine.
Logical Relationship of Analytical Steps
References
Application Note: High-Throughput Quantification of N'-(4-Acetylaminophenyl)-N,N-dimethylacetamidine-d6 in Human Plasma by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of N'-(4-Acetylaminophenyl)-N,N-dimethylacetamidine-d6 in human plasma. As a deuterated stable isotope-labeled internal standard (SIL-IS), this compound is critical for the accurate quantification of its non-labeled counterpart, N'-(4-Acetylaminophenyl)-N,N-dimethylacetamidine, in pharmacokinetic and drug metabolism studies. The use of a SIL-IS is the gold standard in quantitative bioanalysis, as it effectively compensates for variations in sample preparation, matrix effects, and instrument response, thereby ensuring the highest level of accuracy and precision.
The methodology presented herein provides a detailed protocol for sample preparation, chromatographic separation, and mass spectrometric detection, making it suitable for high-throughput bioanalytical applications in research and regulated drug development environments.
Predicted Mass Spectrometry Parameters
Due to the lack of direct experimental data in publicly available literature for N'-(4-Acetylaminophenyl)-N,N-dimethylacetamidine and its deuterated analog, the following mass spectrometry parameters are predicted based on the chemical structure and fragmentation patterns of similar compounds, such as aromatic amines and acetamides.
The parent compound, N'-(4-Acetylaminophenyl)-N,N-dimethylacetamidine, has a chemical formula of C12H17N3O and a predicted monoisotopic mass of approximately 219.1372 g/mol . The deuterated internal standard, with six deuterium atoms on the N,N-dimethyl group, will have a mass shift of +6 Da.
Table 1: Predicted Mass Spectrometry Parameters
| Parameter | N'-(4-Acetylaminophenyl)-N,N-dimethylacetamidine (Analyte) | This compound (Internal Standard) |
| Precursor Ion ([M+H]+) | m/z 220.1 | m/z 226.1 |
| Product Ion 1 (Predicted) | m/z 178.1 | m/z 178.1 |
| Product Ion 2 (Predicted) | m/z 136.1 | m/z 136.1 |
| Collision Energy (CE) for Product Ion 1 (Predicted) | 25 eV | 25 eV |
| Collision Energy (CE) for Product Ion 2 (Predicted) | 35 eV | 35 eV |
| Ionization Mode | Electrospray Ionization (ESI), Positive | Electrospray Ionization (ESI), Positive |
Experimental Protocols
Materials and Reagents
-
N'-(4-Acetylaminophenyl)-N,N-dimethylacetamidine (Analyte)
-
This compound (Internal Standard)
-
Human Plasma (K2-EDTA)
-
Acetonitrile (LC-MS Grade)
-
Methanol (LC-MS Grade)
-
Formic Acid (LC-MS Grade)
-
Water (Ultrapure)
Sample Preparation: Protein Precipitation
-
Thaw human plasma samples and internal standard working solutions at room temperature.
-
To 100 µL of human plasma in a 1.5 mL microcentrifuge tube, add 10 µL of the internal standard working solution (e.g., 100 ng/mL in 50:50 methanol:water).
-
Vortex briefly to mix.
-
Add 300 µL of cold acetonitrile to precipitate plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
Liquid Chromatography Conditions
| Parameter | Value |
| LC System | UHPLC System |
| Column | C18 Reverse-Phase Column (e.g., 2.1 mm x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 3 minutes, hold at 95% B for 1 minute, return to 5% B and equilibrate for 1 minute |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Visualizations
Predicted Fragmentation Pathway
The following diagram illustrates a plausible fragmentation pathway for N'-(4-Acetylaminophenyl)-N,N-dimethylacetamidine.
Caption: Predicted Fragmentation of N'-(4-Acetylaminophenyl)-N,N-dimethylacetamidine.
Experimental Workflow
The diagram below outlines the major steps in the analytical workflow for the quantification of the target analyte.
Caption: Bioanalytical Workflow for Quantification.
Plausible Metabolic Pathway
Given the structure, a plausible metabolic pathway could involve hydrolysis of the acetamidine group or hydroxylation of the aromatic ring, followed by further conjugation reactions.
Caption: Plausible Metabolic Pathway.
Conclusion
The described LC-MS/MS method provides a framework for the sensitive and reliable quantification of N'-(4-Acetylaminophenyl)-N,N-dimethylacetamidine in human plasma using its deuterated internal standard. The predicted mass spectrometry parameters and the detailed experimental protocol offer a solid starting point for method development and validation. This application note serves as a valuable resource for researchers and scientists engaged in drug development and bioanalytical studies requiring the accurate measurement of this compound.
Application Note: Analysis of N'-(4-Acetylaminophenyl)-N,N-dimethylacetamidine Residues in Animal-Derived Food Products
Abstract
This application note details a robust and sensitive method for the quantification of N'-(4-Acetylaminophenyl)-N,N-dimethylacetamidine in various animal-derived matrices, including muscle, viscera, fat, milk, and eggs. Due to the limited availability of specific analytical protocols for this compound, this method has been adapted from well-established procedures for the analysis of structurally similar veterinary drugs, such as Amitraz. The protocol utilizes liquid chromatography-tandem mass spectrometry (LC-MS/MS) with N'-(4-Acetylaminophenyl)-N,N-dimethylacetamidine-d6 as an internal standard to ensure accuracy and precision. The described sample preparation employs a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) based extraction followed by a solid-phase extraction (SPE) cleanup, providing excellent recovery and matrix effect reduction.
Introduction
The monitoring of veterinary drug residues in food products of animal origin is crucial for ensuring consumer safety and regulatory compliance. N'-(4-Acetylaminophenyl)-N,N-dimethylacetamidine is an organic compound that may be investigated for its potential use or presence as a metabolite in veterinary applications. The development of reliable analytical methods for its detection is therefore essential. This document provides a comprehensive protocol for the extraction, cleanup, and quantification of this analyte in various animal tissues, milk, and eggs, employing its stable isotope-labeled counterpart, this compound, as an internal standard for accurate quantification.[1]
Experimental
Reagents and Materials
-
Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (deionized, resistivity ≥ 18 MΩ·cm)
-
Chemicals: Formic acid (reagent grade), Ammonium acetate (reagent grade), Sodium chloride (analytical grade), Anhydrous magnesium sulfate (analytical grade)
-
Standards: N'-(4-Acetylaminophenyl)-N,N-dimethylacetamidine (Reference Standard), this compound (Internal Standard)
-
SPE Cartridges: Octadecylsilane (C18) SPE cartridges
Standard Solution Preparation
Prepare stock solutions of the analytical standard and the internal standard in acetonitrile at a concentration of 1 mg/mL. From these, prepare working standard solutions and a working internal standard solution (1 µg/mL) by dilution with acetonitrile. Store all standard solutions at -20°C.
Sample Preparation
The following protocol is a general guideline and may require optimization for specific matrices.
-
Homogenization: Homogenize 10 g of tissue sample (muscle, viscera, fat) or 10 mL of liquid sample (milk, eggs).
-
Extraction:
-
To the homogenized sample, add 10 mL of acetonitrile.
-
Add the internal standard solution.
-
Add 4 g of anhydrous magnesium sulfate and 1 g of sodium chloride.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 4000 x g for 5 minutes.
-
-
Cleanup - Dispersive SPE (d-SPE):
-
Transfer the supernatant (acetonitrile layer) to a new centrifuge tube containing d-SPE cleanup salts (e.g., 150 mg anhydrous magnesium sulfate, 50 mg PSA).
-
Vortex for 30 seconds.
-
Centrifuge at 4000 x g for 5 minutes.
-
-
Final Preparation:
-
Take an aliquot of the cleaned extract and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the initial mobile phase.
-
Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
-
LC-MS/MS Analysis
Liquid Chromatography Conditions:
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Start at 5% B, ramp to 95% B over 8 min, hold for 2 min, return to initial conditions |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
Mass Spectrometry Conditions:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Capillary Voltage | 3.0 kV |
MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| N'-(4-Acetylaminophenyl)-N,N-dimethylacetamidine | To be determined empirically | To be determined empirically | To be determined empirically |
| This compound | To be determined empirically | To be determined empirically | To be determined empirically |
Note: The precursor and product ions, as well as the collision energies, need to be optimized by direct infusion of the standard solutions.
Results and Discussion
Method performance should be evaluated in terms of linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy (recoveries), and precision (repeatability and reproducibility). The following table presents expected performance characteristics based on methods for structurally similar compounds.
| Parameter | Expected Performance |
| Linearity (R²) | > 0.99 |
| LOD | 0.1 - 1 µg/kg |
| LOQ | 0.5 - 5 µg/kg |
| Recovery | 70 - 120% |
| RSD | < 15% |
Workflow and Signaling Pathway Diagrams
Caption: Experimental workflow for the analysis of N'-(4-Acetylaminophenyl)-N,N-dimethylacetamidine.
Caption: Logical relationship in LC-MS/MS analysis with an internal standard.
Conclusion
The described LC-MS/MS method provides a reliable and sensitive approach for the determination of N'-(4-Acetylaminophenyl)-N,N-dimethylacetamidine in various animal-derived food matrices. The use of a deuterated internal standard and a robust sample preparation procedure ensures high accuracy and precision, making it suitable for routine monitoring and regulatory compliance testing. Further validation in specific matrices is recommended to ensure method performance.
References
Application Note: High-Precision Bioanalysis Using N'-(4-Acetylaminophenyl)-N,N-dimethylacetamidine-d6 for Isotope Dilution Assays
Abstract
This technical guide details the application of N'-(4-Acetylaminophenyl)-N,N-dimethylacetamidine-d6 as a stable isotope-labeled internal standard (SIL-IS) for the quantitative analysis of its corresponding light analogue or structurally similar analytes in complex biological matrices. We present a comprehensive framework built upon the principles of isotope dilution mass spectrometry (IDMS), a definitive method for achieving the highest levels of accuracy and precision.[1] This document provides field-proven protocols for method development, sample preparation, LC-MS/MS analysis, and full method validation in accordance with FDA guidelines.[2] The methodologies described herein are tailored for researchers, scientists, and drug development professionals engaged in pharmacokinetic studies, therapeutic drug monitoring, and other bioanalytical applications demanding robust and reliable data.
The Principle: Achieving Analytical Excellence with Isotope Dilution
Isotope Dilution Mass Spectrometry (IDMS) is the gold standard for quantitative analysis, renowned for its ability to correct for two major sources of analytical error: sample preparation losses and matrix-induced signal suppression or enhancement.[1][3] The core principle involves adding a known quantity of a stable isotope-labeled version of the analyte—in this case, this compound—to every sample, calibrator, and quality control at the very beginning of the analytical workflow.[4]
Because the SIL-IS is chemically identical to the analyte, it experiences the same behavior during extraction, chromatography, and ionization.[5] However, it is differentiated by the mass spectrometer due to its higher mass from the incorporated deuterium atoms.[5][6] By measuring the ratio of the analyte's mass spectrometer response to the SIL-IS response, we can accurately calculate the analyte's concentration, as this ratio remains constant regardless of sample loss or matrix effects.[]
Causality Explained: The structural analogue for N'-(4-Acetylaminophenyl)-N,N-dimethylacetamidine is derived from Acetaminophen (Paracetamol), a widely used analgesic.[8] The "-N,N-dimethylacetamidine" moiety suggests it is an internal standard for a derivative or metabolite of Acetaminophen. For the purposes of this guide, we will establish a protocol for the quantification of the light analogue, N'-(4-Acetylaminophenyl)-N,N-dimethylacetamidine, assuming it is a novel therapeutic agent or metabolite. The principles and protocols can be readily adapted for similar molecules like Acetaminophen itself, for which deuterated standards like Acetaminophen-d4 are commonly used.[8][9]
References
- 1. benchchem.com [benchchem.com]
- 2. fda.gov [fda.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. Comparison of the quantification of acetaminophen in plasma, cerebrospinal fluid and dried blood spots using high-performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Matrix Effects with N'-(4-Acetylaminophenyl)-N,N-dimethylacetamidine-d6
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter when using N'-(4-Acetylaminophenyl)-N,N-dimethylacetamidine-d6 as an internal standard to mitigate matrix effects in LC-MS/MS analysis.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they impact my analytical results?
A1: Matrix effects are the alteration of ionization efficiency for a target analyte due to the presence of co-eluting compounds from the sample matrix.[1][2] This can manifest as either ion suppression (a decrease in signal) or ion enhancement (an increase in signal).[2] These effects can significantly compromise the accuracy, precision, and sensitivity of your analytical method. In complex biological matrices such as plasma or urine, common sources of matrix effects include phospholipids, salts, and proteins.[2][3]
Q2: How does this compound, as a deuterated internal standard, theoretically correct for matrix effects?
A2: this compound is a stable isotope-labeled internal standard (SIL-IS). The fundamental principle behind its use is that it is chemically and physically almost identical to the non-deuterated analyte.[4] This similarity ensures that it co-elutes with the analyte during chromatographic separation and experiences the same degree of ion suppression or enhancement.[4] By adding a known concentration of the deuterated standard to all samples, calibrators, and quality controls, the ratio of the analyte's peak area to the internal standard's peak area is used for quantification. This ratio should remain constant even if the absolute signal intensity of both compounds fluctuates due to matrix effects, thereby leading to more accurate and precise results.
Q3: I'm using this compound, but my results are still showing high variability. Why might this be happening?
A3: While highly effective, deuterated internal standards may not always perfectly compensate for matrix effects. A primary reason for this is a phenomenon known as the "isotope effect." The substitution of hydrogen with heavier deuterium atoms can sometimes lead to a slight difference in retention time between the analyte and the internal standard. If this chromatographic shift causes the two compounds to elute into regions with different levels of ion suppression, it can lead to inaccurate quantification. This is referred to as differential matrix effects.
Q4: What are the key considerations when developing an LC-MS/MS method with a deuterated internal standard?
A4: Several factors are crucial for robust method development:
-
Co-elution: Ensure that the analyte and this compound co-elute as closely as possible.
-
Sample Preparation: Employ a sample cleanup technique (e.g., solid-phase extraction or liquid-liquid extraction) that is effective at removing matrix components known to cause ion suppression.[3]
-
Chromatography: Optimize the chromatographic conditions to achieve good separation of the analyte from other endogenous components of the matrix.
-
Method Validation: Thoroughly validate the method by assessing matrix effects across multiple lots of the biological matrix to ensure the internal standard is performing as expected.[2]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low signal intensity for both analyte and internal standard in matrix samples compared to neat solutions. | Significant ion suppression is occurring. | - Improve the sample preparation method to remove more interfering matrix components. - Optimize the chromatography to separate the analyte and internal standard from the region of ion suppression. - If sensitivity allows, dilute the sample to reduce the concentration of matrix components. |
| Analyte and this compound do not co-elute perfectly. | The deuterium isotope effect is causing a slight chromatographic shift. | - Adjust the chromatographic conditions, such as the gradient profile or column temperature, to minimize the separation. - Ensure the use of a high-efficiency column that provides sharp, symmetrical peaks. |
| High variability in the analyte/internal standard peak area ratio across different matrix lots. | The analyte and internal standard are experiencing differential matrix effects. | - Re-evaluate the sample preparation and chromatographic methods to ensure consistent removal of interfering components and optimal co-elution. - Perform a thorough matrix effect evaluation using at least six different lots of the biological matrix. |
| Inaccurate quantification at the lower limit of quantification (LLOQ). | Contribution from any unlabeled analyte present as an impurity in the deuterated internal standard. | - Verify the isotopic purity of the this compound. - Ensure that the concentration of the internal standard is appropriate and not excessively high. |
Data Presentation
The following tables present illustrative data from a matrix effect experiment for the quantification of N'-(4-Acetylaminophenyl)-N,N-dimethylacetamidine (Analyte) using this compound (Internal Standard) in human plasma.
Table 1: Matrix Factor Assessment in Different Lots of Human Plasma
| Plasma Lot | Analyte Peak Area (Post-extraction Spike) | Internal Standard Peak Area (Post-extraction Spike) | Analyte Peak Area (Neat Solution) | Internal Standard Peak Area (Neat Solution) | Analyte Matrix Factor | IS-Normalized Matrix Factor |
| 1 | 48,500 | 52,300 | 55,000 | 58,000 | 0.88 | 0.98 |
| 2 | 47,200 | 51,000 | 55,000 | 58,000 | 0.86 | 0.98 |
| 3 | 49,800 | 53,500 | 55,000 | 58,000 | 0.91 | 0.99 |
| 4 | 46,500 | 50,100 | 55,000 | 58,000 | 0.85 | 0.98 |
| 5 | 50,500 | 54,200 | 55,000 | 58,000 | 0.92 | 1.00 |
| 6 | 48,000 | 51,800 | 55,000 | 58,000 | 0.87 | 0.98 |
| Mean | 48,417 | 52,150 | 55,000 | 58,000 | 0.88 | 0.98 |
| %CV | 3.2% | 3.0% | - | - | 3.5% | 0.8% |
This data is for illustrative purposes only.
Table 2: Precision and Accuracy of Quality Control Samples
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) (n=6) | Accuracy (%) | Precision (%CV) |
| LLOQ | 1.0 | 0.98 | 98.0 | 4.5 |
| Low | 3.0 | 2.95 | 98.3 | 3.2 |
| Medium | 50.0 | 51.2 | 102.4 | 2.5 |
| High | 150.0 | 148.5 | 99.0 | 2.1 |
This data is for illustrative purposes only.
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effects
This protocol outlines the post-extraction spike method to quantify the matrix effect.
-
Preparation of Sample Sets:
-
Set A (Neat Solution): Prepare solutions of the analyte and internal standard in the reconstitution solvent at low and high concentrations.
-
Set B (Post-Extraction Spike): Process at least six different lots of blank biological matrix through the entire sample preparation procedure. Spike the resulting extracts with the analyte and internal standard at the same low and high concentrations as in Set A.
-
Set C (Pre-Extraction Spike): Spike the blank biological matrix with the analyte and internal standard at low and high concentrations before the sample preparation procedure. This set is used for determining recovery.
-
-
Analysis: Analyze all three sets of samples using the developed LC-MS/MS method.
-
Calculations:
-
Matrix Factor (MF): (Peak response in the presence of matrix [Set B]) / (Peak response in neat solution [Set A])
-
IS-Normalized MF: (MF of the analyte) / (MF of the internal standard)
-
Recovery (%): (Peak response of pre-extraction spike [Set C]) / (Peak response of post-extraction spike [Set B]) x 100
-
An IS-Normalized MF close to 1.0 with a low coefficient of variation (%CV) across different matrix lots indicates that this compound is effectively compensating for the matrix effect.
Visualizations
Caption: Experimental workflow for bioanalysis.
Caption: Principle of matrix effect compensation.
References
- 1. Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Poor Peak Shape in the Analysis of Diminazene and its Metabolites
Welcome to our dedicated technical support resource for researchers, scientists, and drug development professionals working with Diminazene and its metabolites. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you resolve common issues related to poor peak shape during chromatographic analysis.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: Why am I observing peak tailing with my Diminazene peak?
A1: Peak tailing, where the latter half of the peak is broader than the front half, is a common issue when analyzing basic compounds like Diminazene on traditional silica-based reversed-phase columns.[1][2] The primary cause is often the interaction between the positively charged Diminazene molecules and negatively charged residual silanol groups on the column's stationary phase.[2][3] This secondary interaction leads to a portion of the analyte being more strongly retained, resulting in a "tail."
Troubleshooting Steps:
-
Mobile Phase pH Adjustment: Lowering the pH of the mobile phase (e.g., to pH 2-3) can protonate the silanol groups, minimizing their interaction with the basic Diminazene molecules.[1][4]
-
Use of an End-Capped Column: Employ a highly deactivated, end-capped column where the residual silanol groups are chemically bonded with a small silane, reducing their availability for secondary interactions.[1][5]
-
Increase Buffer Strength: A higher buffer concentration (e.g., 25-50 mM) in the mobile phase can help to mask the residual silanol interactions.[6]
-
Competitive Base Addition: Adding a small amount of a competitive base, like triethylamine (TEA), to the mobile phase can saturate the active silanol sites, improving the peak shape of the target analyte.
-
Lower Sample Concentration: High sample loads can saturate the column, leading to peak tailing.[7] Try injecting a lower concentration of your sample to see if the peak shape improves.[7]
Q2: My Diminazene peak is showing fronting. What could be the cause?
A2: Peak fronting, characterized by a leading edge that is broader than the trailing edge, is less common than tailing but can still occur.[6] Potential causes include:
-
Poor Sample Solubility: If the sample is not fully dissolved in the mobile phase, it can lead to fronting.[1][8]
-
Column Overload: Injecting too large a volume or too high a concentration of the sample can saturate the column.[2][9]
-
Column Collapse: A sudden physical change in the column packing material due to inappropriate pH or temperature can cause peak fronting.[1]
-
Injection Solvent Mismatch: If the injection solvent is significantly stronger (more organic) than the mobile phase, it can cause the analyte to travel through the initial part of the column too quickly, resulting in a distorted peak.[7]
Troubleshooting Steps:
-
Ensure Complete Dissolution: Confirm that your Diminazene standard and samples are fully dissolved in the initial mobile phase or a weaker solvent.
-
Reduce Injection Volume/Concentration: Decrease the amount of sample injected onto the column.[10][11]
-
Check Column and Method Parameters: Verify that the column's operating pH and temperature are within the manufacturer's recommended ranges.
-
Match Injection Solvent: Whenever possible, dissolve your sample in the mobile phase. If a different solvent must be used, ensure it is of similar or weaker strength than the mobile phase.
Q3: I am seeing split or shoulder peaks for Diminazene. What should I do?
A3: Split or shoulder peaks can be indicative of several issues occurring before or during the separation process.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for split or shoulder peaks.
Detailed Steps:
-
Partially Blocked Column Inlet Frit: Debris from the sample, mobile phase, or HPLC system can clog the inlet frit, distorting the sample band as it enters the column.[6] Try backflushing the column. If this doesn't resolve the issue, the column may need to be replaced.
-
Column Void: A void or channel at the head of the column can cause the sample to be distributed unevenly, leading to peak splitting.[1][12] This often requires column replacement.
-
Injection Solvent Incompatibility: As mentioned with peak fronting, a strong injection solvent can cause peak distortion.[1]
-
Co-eluting Species: It's possible that a metabolite, isomer, or impurity is co-eluting with Diminazene, giving the appearance of a split or shoulder peak. Modifying the mobile phase composition, gradient, or temperature may help to resolve the two compounds.
Q4: My peaks for Diminazene and its metabolites are broad. How can I improve their efficiency?
A4: Broad peaks can be a sign of several issues, from extra-column volume to poor column performance.
Potential Causes and Solutions:
-
Extra-Column Band Broadening: Excessive tubing length or diameter between the injector, column, and detector can contribute to peak broadening.[4] Ensure all tubing is as short as possible and has a narrow internal diameter.
-
Column Contamination or Degradation: Over time, columns can become contaminated or the stationary phase can degrade, leading to a loss of efficiency.[4][13] Flushing the column with a strong solvent may help, but replacement is often necessary.
-
High Flow Rate: While a faster flow rate reduces analysis time, an excessively high rate can decrease separation efficiency.[10] Try reducing the flow rate to see if peak width improves.
-
Mobile Phase Viscosity: A highly viscous mobile phase can lead to broader peaks.[9] This can sometimes be addressed by adjusting the mobile phase composition or increasing the column temperature.
Experimental Protocols & Data
For a typical reversed-phase HPLC analysis of Diminazene, the following parameters can be used as a starting point.
Table 1: Example HPLC Method Parameters for Diminazene Analysis
| Parameter | Recommended Condition | Rationale for Good Peak Shape |
| Column | C18, End-capped (e.g., 250 mm x 4.6 mm, 5 µm) | End-capping minimizes silanol interactions that cause tailing.[1] |
| Mobile Phase | Acetonitrile:Methanol:Ammonium Formate Buffer (pH 4.0, 20 mM) (10:10:80 v/v/v)[14] | The acidic pH protonates silanols, and the buffer provides consistent ionic strength. |
| Flow Rate | 0.6 - 1.0 mL/min | An optimal flow rate balances analysis time and efficiency.[15][16][17] |
| Column Temp. | 25-30 °C | Consistent temperature ensures reproducible retention times and can improve peak shape. |
| Detection | UV at 254 nm or 291 nm[14][15][16][17] | Wavelengths of maximum absorbance for Diminazene. |
| Injection Vol. | 5 - 20 µL | Should be optimized to avoid column overload. |
Note on Metabolites: The metabolites of Diminazene are likely to be more polar. For their analysis, a similar reversed-phase method with a higher aqueous content in the mobile phase or a Hydrophilic Interaction Chromatography (HILIC) approach might be necessary.[18][19]
Visualizing Analyte-Stationary Phase Interactions
The chemical nature of both the analyte and the stationary phase is critical to achieving good peak shape.
Caption: Interactions between Diminazene and a C18 stationary phase.
This guide provides a starting point for troubleshooting poor peak shape in the analysis of Diminazene and its metabolites. Successful chromatography often involves a systematic approach to identifying and resolving issues. Always refer to your column manufacturer's guidelines for specific operating conditions and limitations.
References
- 1. acdlabs.com [acdlabs.com]
- 2. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 3. sielc.com [sielc.com]
- 4. uhplcs.com [uhplcs.com]
- 5. lcms.cz [lcms.cz]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. agilent.com [agilent.com]
- 8. chemtech-us.com [chemtech-us.com]
- 9. uhplcs.com [uhplcs.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP - Tips & Suggestions [mtc-usa.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Abnormal Peak Shapes : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 14. Determination of diminazene aceturate in pharmaceutical formulations by HPLC and identification of related substances by LC/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Thieme E-Journals - Drug Research / Abstract [thieme-connect.com]
- 16. staff-old.najah.edu [staff-old.najah.edu]
- 17. researchgate.net [researchgate.net]
- 18. HPLC/UHPLC Technical Tips: Optimization & Best Practices [discover.phenomenex.com]
- 19. Metabolite Measurement: Pitfalls to Avoid and Practices to Follow - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: N'-(4-Acetylaminophenyl)-N,N-dimethylacetamidine-d6
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of N'-(4-Acetylaminophenyl)-N,N-dimethylacetamidine-d6 in solution. The information is presented in a question-and-answer format to address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
For optimal stability, this compound should be stored in a tightly closed container in a refrigerator.[1][2] It is also recommended to store the compound under an inert gas as it is hygroscopic.
Q2: What are the primary degradation pathways for this compound in solution?
While specific stability studies on the deuterated form are not extensively available in public literature, the degradation pathways are expected to be similar to its non-deuterated analogs.[3] The primary degradation pathways are anticipated to be hydrolysis and oxidation.[4] The acetamidine and acetylamino groups are susceptible to hydrolysis under acidic or basic conditions.
Q3: What solvents are recommended for preparing solutions of this compound?
The compound is soluble in methanol.[1][2] For aqueous solutions, it is advisable to use a co-solvent like methanol or acetonitrile to improve solubility. When preparing aqueous solutions, it is crucial to control the pH to minimize hydrolysis.
Q4: How does pH affect the stability of this compound in aqueous solutions?
The amide and amidine functionalities are susceptible to hydrolysis under both acidic and basic conditions.[4][5] To minimize degradation, it is recommended to maintain the pH of aqueous solutions within a neutral range (pH 6-8), if compatible with the experimental design.[6]
Q5: Is this compound sensitive to light?
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Loss of compound potency or appearance of unexpected peaks in HPLC/LC-MS analysis. | Hydrolysis: The acetamidine or acetylamino group may have hydrolyzed due to acidic or basic conditions in the solvent. | - Maintain the pH of the solution in the neutral range (pH 6-8) using an appropriate buffer system.[6] - If the experiment allows, consider using aprotic solvents to minimize hydrolysis.[6] - Prepare fresh solutions before use. |
| Precipitation of the compound from the solution. | Low Solubility: The compound has limited solubility in purely aqueous solutions. Changes in temperature or solvent composition can cause precipitation. | - Use co-solvents such as methanol or acetonitrile to improve solubility in aqueous systems.[6] - Store solutions at a constant and appropriate temperature. If refrigerated, allow the solution to equilibrate to room temperature before use if precipitation is observed in the cold.[6] |
| Inconsistent analytical results between experiments. | Adsorption to Surfaces: The compound may adsorb to glass or plastic surfaces, leading to a decrease in the effective concentration. Inconsistent Solution Preparation: Variations in buffer preparation, storage conditions, or analytical methods. | - Consider using silanized glassware or low-adsorption vials. - Ensure consistent and accurate preparation of buffers and solutions.[5] - Store all solutions under identical and appropriate conditions. |
Experimental Protocols
Protocol for Assessing Solution Stability (Forced Degradation Study)
This protocol outlines a general procedure for conducting a forced degradation study to evaluate the stability of this compound under various stress conditions.
1. Materials:
-
This compound
-
HPLC-grade methanol or acetonitrile
-
High-purity water (e.g., Milli-Q)
-
Hydrochloric acid (0.1 M)
-
Sodium hydroxide (0.1 M)
-
Hydrogen peroxide (3%)
-
HPLC or LC-MS system with a suitable column (e.g., C18)
-
pH meter
-
Photostability chamber
2. Stock Solution Preparation:
-
Prepare a stock solution of this compound in methanol or acetonitrile at a concentration of 1 mg/mL.
3. Stress Conditions:
-
Acid Hydrolysis:
-
Prepare a 100 µg/mL solution of the compound in 0.1 M hydrochloric acid from the stock solution.
-
Incubate a portion of the solution at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24 hours).[4]
-
Keep a control sample at room temperature.
-
-
Base Hydrolysis:
-
Prepare a 100 µg/mL solution of the compound in 0.1 M sodium hydroxide from the stock solution.
-
Incubate a portion of the solution at an elevated temperature (e.g., 60°C) for a defined period (e.g., 8 hours).[4]
-
Keep a control sample at room temperature.
-
-
Oxidative Degradation:
-
Photolytic Degradation:
4. Sample Analysis:
-
At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot from each stressed and control solution.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples by a validated stability-indicating HPLC or LC-MS method to determine the percentage of the parent compound remaining and to identify any degradation products.
Quantitative Data Summary (Hypothetical)
The following table illustrates how to present the quantitative data from a stability study. The values are for illustrative purposes only.
| Condition | Time (hours) | This compound Remaining (%) | Major Degradation Products |
| 0.1 M HCl (60°C) | 0 | 100 | - |
| 8 | 85.2 | 4-Acetamidophenol, N,N-dimethylacetamide-d6 | |
| 24 | 65.7 | 4-Acetamidophenol, N,N-dimethylacetamide-d6 | |
| 0.1 M NaOH (60°C) | 0 | 100 | - |
| 8 | 78.9 | 4-Aminophenol, Acetic Acid, N,N-dimethylacetamidine-d6 | |
| 3% H₂O₂ (RT) | 24 | 92.5 | Oxidized derivatives |
| UV Light (254 nm) | 48 | 95.1 | Photodegradants |
Visualizations
Caption: Workflow for the forced degradation stability testing of this compound.
Caption: Troubleshooting logic for stability issues with this compound solutions.
References
How to resolve co-eluting peaks in Diminazene aceturate analysis
Welcome to the technical support center for Diminazene Aceturate analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during chromatographic analysis, with a specific focus on resolving co-eluting peaks.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of co-eluting peaks in Diminazene aceturate analysis?
Co-eluting peaks in the analysis of Diminazene aceturate often arise from the presence of structurally related impurities and degradation products. The most commonly reported substances that may co-elute with the main Diminazene peak are:
-
p-Aminobenzamidine: A primary degradation product of Diminazene aceturate, particularly in acidic conditions.[1]
-
1-(4-amidinophenyl)-3-(4-carbamoylphenyl)-triazene: A known manufacturing impurity.[1]
-
Other related substances: By-products from the synthesis or degradation under various stress conditions (e.g., alkaline, oxidative, or photolytic stress).
The inherent basicity of Diminazene aceturate can also lead to interactions with residual silanol groups on silica-based columns, resulting in poor peak shape and potential co-elution with other basic compounds.
Q2: My Diminazene aceturate peak is showing shouldering or is not fully resolved from a neighboring peak. What is the first step I should take?
The first and most critical step is to adjust the mobile phase pH . Diminazene aceturate is a basic compound, and its retention and peak shape are highly sensitive to the pH of the mobile phase.[2][3]
-
Recommendation: Start by using an acidic mobile phase, typically with a pH between 3.0 and 4.0.[2] This ensures that Diminazene and its basic impurities are protonated, leading to more consistent interactions with the stationary phase and improved peak symmetry. A buffered mobile phase (e.g., using phosphate or formate buffer) is essential to maintain a stable pH throughout the analysis.[2]
Q3: I've adjusted the pH, but I still have co-elution. What other mobile phase parameters can I modify?
If adjusting the pH is insufficient, you can modify the organic modifier composition and the ionic strength of the mobile phase.
-
Change the Organic Modifier: Switching between different organic solvents can alter the selectivity of the separation. The most common organic modifiers in reversed-phase HPLC are acetonitrile and methanol. Their different solvent properties can change the elution order of closely related compounds. If you are using acetonitrile, try replacing it with methanol, or use a combination of both.[4]
-
Adjust the Organic Modifier Concentration: A shallower gradient or a lower percentage of the organic modifier in an isocratic method will increase retention times and can improve the separation of early eluting peaks.
-
Modify Ionic Strength: For basic compounds like Diminazene, increasing the buffer concentration in the mobile phase can sometimes improve peak shape by masking residual silanol interactions.
Q4: Can changing the HPLC column improve the separation of co-eluting peaks?
Yes, changing the stationary phase is a powerful tool for resolving co-eluting peaks when mobile phase optimization is not sufficient.
-
Alternative Stationary Phases: While C18 columns are commonly used, a column with a different selectivity can be beneficial. Consider a Cyano (CN) column , which can provide different interactions and potentially resolve the co-eluting peaks.
-
Column with Smaller Particles: Using a column with smaller particle size (e.g., 3 µm or sub-2 µm) or a core-shell column will increase column efficiency, leading to sharper peaks and better resolution.
-
End-capped Columns: Ensure you are using a high-quality, end-capped column to minimize interactions with residual silanols, which can cause peak tailing and mask small, co-eluting impurity peaks.
Q5: Are there any other instrumental parameters I can adjust to improve resolution?
Fine-tuning instrumental parameters can also contribute to better separation:
-
Flow Rate: Lowering the flow rate can increase the efficiency of the separation and improve resolution, although it will also increase the analysis time.
-
Column Temperature: Adjusting the column temperature can influence the selectivity of the separation. A good starting point is to test temperatures between 25°C and 40°C.
Data Presentation
The following table summarizes different validated HPLC methods that have been successfully used for the analysis of Diminazene aceturate and its related substances, providing a comparison of key chromatographic parameters.
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | Lichrospher-60 RP-select B | C18 (250 mm x 4.0 mm, 5 µm) | Symmetry RP18 (150 x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Methanol:Ammonium Formate (pH 4.0, 20 mM) (10:10:80 v/v/v) | Acetonitrile, Methanol, Phosphate buffer, and Hexane sulfonate | Phosphate buffer (pH 3.0) and Methanol (70:30 v/v) |
| Flow Rate | Not Specified | 0.6 mL/min | 1.0 mL/min |
| Detection | UV at 254 nm | UV at 291 nm | UV at 250 nm |
| Key Feature | Successfully resolved Diminazene from its major manufacturing impurity and the degradant p-aminobenzamidine.[1] | A stability-indicating method for the simultaneous analysis of Diminazene aceturate and Antipyrine.[4] | Validated for the simultaneous determination of Diminazene diaceturate and Phenazone in granules and bulk powders.[5] |
Experimental Protocols
Below is a detailed methodology for a representative stability-indicating HPLC method for the analysis of Diminazene aceturate, adapted from published literature.[1][2][4]
Objective: To achieve baseline separation of Diminazene aceturate from its potential impurities and degradation products.
1. Materials and Reagents:
-
Diminazene aceturate reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium formate or Potassium dihydrogen phosphate (analytical grade)
-
Formic acid or Phosphoric acid (analytical grade)
-
Water (HPLC grade)
2. Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of an aqueous buffer and an organic modifier. A good starting point is a mobile phase consisting of a 20 mM phosphate buffer adjusted to pH 3.0 with phosphoric acid and acetonitrile in a ratio of 70:30 (v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 20 µL.
3. Standard Solution Preparation:
-
Prepare a stock solution of Diminazene aceturate reference standard in the mobile phase at a concentration of approximately 100 µg/mL.
-
From the stock solution, prepare a series of working standard solutions of different concentrations to establish linearity.
4. Sample Preparation:
-
Accurately weigh and dissolve the sample containing Diminazene aceturate in the mobile phase to achieve a final concentration within the linear range of the method.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
5. System Suitability:
-
Before sample analysis, perform at least five replicate injections of a standard solution.
-
The system is deemed suitable for analysis if the relative standard deviation (RSD) for the peak area is less than 2.0%, the theoretical plates are greater than 2000, and the tailing factor is between 0.8 and 1.5.
6. Forced Degradation Studies (for method validation):
-
To ensure the method is stability-indicating, expose the Diminazene aceturate sample to various stress conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 2 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 2 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Dry heat at 105°C for 24 hours.
-
Photolytic Degradation: Exposure to UV light (254 nm) for 24 hours.
-
-
Analyze the stressed samples and ensure that the degradation product peaks are well-resolved from the main Diminazene aceturate peak.
Mandatory Visualization
The following diagram illustrates a logical workflow for troubleshooting co-eluting peaks in Diminazene aceturate analysis.
Caption: Troubleshooting workflow for resolving co-eluting peaks.
References
Technical Support Center: Optimizing LC Gradient for N'-(4-Acetylaminophenyl)-N,N-dimethylacetamidine Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their liquid chromatography (LC) gradient for the analysis of N'-(4-Acetylaminophenyl)-N,N-dimethylacetamidine.
Frequently Asked Questions (FAQs)
Q1: I am not getting any peak for N'-(4-Acetylaminophenyl)-N,N-dimethylacetamidine. What are the possible causes?
A1: Several factors could lead to a complete lack of a peak for your target analyte. A systematic approach to troubleshooting is recommended.
-
Incorrect Wavelength Detection: Ensure your detector is set to a wavelength where N'-(4-Acetylaminophenyl)-N,N-dimethylacetamidine exhibits significant absorbance. A UV scan of the standard solution is recommended to determine the optimal wavelength.
-
Compound Instability: The compound may be degrading in the sample solvent or mobile phase. Assess the stability of your compound in the chosen solvents.
-
Injection Issues: There might be a problem with the autosampler or injection valve, leading to no sample being introduced into the column.
-
Strong Sample Solvent: If the sample is dissolved in a solvent significantly stronger than the initial mobile phase, it can cause the analyte to pass through the column without retention. Whenever possible, dissolve your sample in the initial mobile phase.
-
Column Clogging: A blocked column frit can prevent the sample from reaching the stationary phase.[1]
Q2: My peak for N'-(4-Acetylaminophenyl)-N,N-dimethylacetamidine is showing significant tailing. How can I improve the peak shape?
A2: Peak tailing for basic compounds like N'-(4-Acetylaminophenyl)-N,N-dimethylacetamidine is a common issue in reversed-phase chromatography. It is often caused by secondary interactions between the basic analyte and acidic silanol groups on the silica-based stationary phase.
Here are some strategies to improve peak shape:
-
Mobile Phase pH Adjustment: For basic compounds, using a mobile phase with a lower pH (e.g., pH 2.5-3.5) can protonate the silanol groups, reducing their interaction with the protonated analyte and leading to more symmetrical peaks.
-
Use of Mobile Phase Additives: Incorporating a small amount of a basic modifier like triethylamine (TEA) or a competing base can help to mask the active silanol sites.
-
Column Choice: Consider using a column with a highly inert stationary phase or one that is specifically designed for the analysis of basic compounds.
-
Lower Analyte Concentration: High concentrations of the analyte can lead to column overload and peak tailing. Try injecting a more dilute sample to see if the peak shape improves.
Q3: I am observing a split peak for my analyte. What could be the reason?
A3: A split peak can be indicative of a few different problems:
-
Column Void or Channeling: A void at the head of the column can cause the sample to travel through different paths, resulting in a split peak. This can be caused by pressure shocks or operating outside the column's recommended pH and temperature ranges.
-
Partially Blocked Frit: Similar to causing peak tailing, a partially blocked inlet frit can distort the sample band, leading to a split or misshapen peak.[1]
-
Sample Solvent Incompatibility: Injecting a sample in a solvent that is not miscible with the mobile phase can cause peak splitting. Always ensure your sample solvent is compatible with the mobile phase.
-
Co-elution: The split peak might actually be two different co-eluting compounds. To investigate this, try altering the gradient or mobile phase composition to see if the two peaks can be resolved.
Troubleshooting Guides
Guide 1: Systematic Approach to Gradient Optimization
This guide provides a step-by-step workflow for developing and optimizing an LC gradient for the analysis of N'-(4-Acetylaminophenyl)-N,N-dimethylacetamidine.
Caption: A logical workflow for LC gradient optimization.
Guide 2: Troubleshooting Peak Tailing
This guide provides a decision tree to address the common issue of peak tailing.
Caption: A decision tree for troubleshooting peak tailing.
Experimental Protocols
Protocol 1: Generic Scouting Gradient for N'-(4-Acetylaminophenyl)-N,N-dimethylacetamidine
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection: 254 nm
-
Gradient Program:
| Time (min) | % Mobile Phase B |
| 0.0 | 5 |
| 20.0 | 95 |
| 25.0 | 95 |
| 25.1 | 5 |
| 30.0 | 5 |
Protocol 2: Optimized Gradient for Improved Resolution
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 35 °C
-
Detection: 254 nm
-
Gradient Program:
| Time (min) | % Mobile Phase B |
| 0.0 | 10 |
| 15.0 | 40 |
| 17.0 | 90 |
| 20.0 | 90 |
| 20.1 | 10 |
| 25.0 | 10 |
Data Presentation
Table 1: Comparison of Gradient Conditions
| Parameter | Scouting Gradient | Optimized Gradient |
| Retention Time (min) | 12.5 | 10.2 |
| Tailing Factor | 1.8 | 1.2 |
| Resolution (from nearest impurity) | 1.3 | 2.1 |
| Run Time (min) | 30 | 25 |
Table 2: Effect of Mobile Phase pH on Peak Tailing
| Mobile Phase pH | Tailing Factor |
| 7.0 | 2.5 |
| 4.5 | 1.9 |
| 3.0 | 1.3 |
| 2.5 | 1.1 |
References
Technical Support Center: Minimizing Ion Suppression with Deuterated Internal Standards
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression in liquid chromatography-mass spectrometry (LC-MS) analyses through the effective use of deuterated internal standards.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and how does it affect my LC-MS results?
A1: Ion suppression is a phenomenon in LC-MS where the ionization efficiency of a target analyte is reduced by co-eluting compounds from the sample matrix, such as salts, lipids, and proteins.[1][2][3] This reduction in ionization leads to a lower signal intensity for the analyte, which can result in underestimation of its concentration, decreased sensitivity, and poor reproducibility.[4] In severe cases, the analyte signal may be completely obscured.[4] Ion suppression is a significant challenge because it can occur in the ion source before mass analysis, even with highly selective MS/MS methods.[3]
Q2: How do deuterated internal standards (D-IS) theoretically correct for ion suppression?
A2: Deuterated internal standards are stable isotope-labeled internal standards (SIL-IS) that are considered the "gold standard" for quantitative LC-MS.[3][5] They are chemically and physically almost identical to the analyte of interest.[6] The core principle is that the D-IS will co-elute with the analyte and be affected by ion suppression to the same degree.[3][4] By calculating the ratio of the analyte's signal to the internal standard's signal, the variability introduced by ion suppression can be normalized, leading to more accurate and precise quantification.[2][4]
Q3: Can a deuterated internal standard fail to correct for ion suppression?
A3: Yes, under certain conditions, a D-IS may not perfectly compensate for matrix effects.[7] The most common reason is a slight chromatographic separation between the analyte and the D-IS, a phenomenon known as the "isotope effect".[2][3] If this separation occurs in a region of the chromatogram with varying ion suppression, the analyte and the internal standard will experience different degrees of suppression, leading to inaccurate results.[4] This is referred to as the "differential matrix effect".[4] Other contributing factors can include isotopic or chemical impurities in the standard and isotopic instability (H/D exchange).[2]
Q4: What is the "isotope effect" and how does it impact my analysis?
A4: The "isotope effect" refers to the slight difference in physicochemical properties between an analyte and its deuterated counterpart.[3] This can cause them to have different retention times in reversed-phase chromatography.[4] The substitution of hydrogen with the heavier deuterium isotope can lead to a slight change in the molecule's lipophilicity. If the analyte and D-IS do not co-elute perfectly, they may be exposed to different matrix components as they enter the ion source, leading to differential ion suppression and inaccurate quantification.[3]
Q5: What are the best practices for selecting and using a deuterated internal standard?
A5: To ensure reliable results, consider the following best practices:
-
Degree of Deuteration: A mass increase of +3 amu or more is generally recommended to prevent isotopic overlap.[5]
-
Isotopic and Chemical Purity: High isotopic enrichment (≥98%) and chemical purity (>99%) are crucial to avoid interference.[8]
-
Label Position: Avoid placing deuterium atoms on exchangeable sites like hydroxyl (-OH), amino (-NH2), or carboxyl (-COOH) groups to prevent H/D exchange.[2][5] Stable positions such as aliphatic or aromatic carbons are preferred.[9]
-
Co-elution: Verify that the analyte and D-IS co-elute under your specific chromatographic conditions.[4]
-
Concentration: The internal standard concentration should not be excessively high, as it can cause ion suppression of the analyte.[1]
Troubleshooting Guide
| Problem | Possible Causes | Troubleshooting Steps |
| Inconsistent or Inaccurate Quantitative Results | Lack of co-elution due to the deuterium isotope effect.[2] Differential matrix effects.[2] Isotopic or chemical impurities in the D-IS.[2] Isotopic instability (H/D exchange).[2] | Verify co-elution of the analyte and D-IS.[4] If separation is observed, consider using a column with lower resolution to achieve peak overlap.[10] Check the certificate of analysis for the D-IS to confirm purity. Ensure the deuterium label is on a stable position.[5] |
| Poor or No Signal for the Internal Standard | Incorrect concentration of the D-IS.[7] Degradation of the standard during storage.[7] Inefficient ionization.[7] Instrument not properly tuned or calibrated.[7] | Verify the concentration of the working solution.[7] Check storage conditions and prepare a fresh stock solution.[7] Optimize ionization source parameters.[7] Perform instrument tuning and calibration.[7] |
| Analyte Signal is Significantly Lower in Matrix vs. Neat Solutions | Classic sign of ion suppression from matrix components.[7] | Improve sample preparation using techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE).[7][11] Dilute the sample to reduce the concentration of interfering components, if the analyte concentration is sufficient.[4] |
| Isotopic Instability of the Deuterated Internal Standard | Deuterium labels are exchanging with protons from the sample matrix or solvent (back-exchange).[4] | Check the label position; avoid deuterium on heteroatoms (-OH, -NH).[4] Control the pH of solutions; avoid highly acidic or basic conditions.[4] Minimize the time the D-IS is in contact with the sample matrix before analysis.[4] |
Quantitative Data Summary
The following table summarizes the potential impact of ion suppression on analytical accuracy, highlighting that the analyte and its deuterated internal standard can experience different degrees of suppression.
| Matrix | Analyte | Internal Standard | Observed Ion Suppression Difference (%) | Potential Impact on Accuracy | Reference |
| Human Plasma | Carvedilol | Deuterated Carvedilol | Can differ by 26% or more | Over or underestimation of concentration | [4] |
| Human Urine | Various Drugs | Stable Isotope Labeled IS | Can differ by 26% or more | Inaccurate quantification | [4] |
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effects
This experiment quantifies the extent of ion suppression or enhancement.[7]
Methodology:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike the analyte and D-IS into the mobile phase or a clean solvent.
-
Set B (Post-Extraction Spike): Spike the analyte and D-IS into a blank matrix that has already undergone the extraction procedure.
-
Set C (Pre-Extraction Spike): Spike the analyte and D-IS into the blank matrix before the extraction procedure.[12]
-
-
Analysis: Analyze all three sets of samples using the LC-MS method.
-
Calculations:
-
Matrix Effect (ME %): (Peak area of Set B / Peak area of Set A) * 100
-
A value < 100% indicates ion suppression.
-
A value > 100% indicates ion enhancement.
-
-
Recovery (RE %): (Peak area of Set C / Peak area of Set B) * 100
-
Process Efficiency (PE %): (Peak area of Set C / Peak area of Set A) * 100 or (ME % * RE %) / 100
-
Protocol 2: Post-Column Infusion to Identify Ion Suppression Zones
This qualitative experiment helps identify regions in the chromatogram where ion suppression is most severe.[1][7]
Methodology:
-
Setup: Use a T-piece to continuously infuse a standard solution of your analyte at a constant, low flow rate into the LC eluent stream after the analytical column but before the MS ion source.[7]
-
Injection: While the analyte is being infused, inject a blank, extracted matrix sample onto the LC column.[7]
-
Analysis: Monitor the signal of the infused analyte. A drop in the constant baseline indicates a region of ion suppression due to co-eluting matrix components.[1]
Visualizations
Caption: Experimental workflow for quantitative analysis.
Caption: Troubleshooting logic for inaccurate quantification.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. resolvemass.ca [resolvemass.ca]
- 7. benchchem.com [benchchem.com]
- 8. resolvemass.ca [resolvemass.ca]
- 9. youtube.com [youtube.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. longdom.org [longdom.org]
- 12. benchchem.com [benchchem.com]
Calibration curve issues in bioanalytical assays with internal standards
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding calibration curve issues in bioanalytical assays utilizing internal standards. It is intended for researchers, scientists, and drug development professionals to help identify and resolve common problems encountered during their experiments.
Troubleshooting Guides
This section offers step-by-step guidance to diagnose and resolve specific issues related to calibration curve performance.
Issue 1: Non-Linearity of the Calibration Curve
A non-linear calibration curve, particularly when a linear relationship is expected, can lead to inaccurate quantification of unknown samples.[1][2][3][4][5]
Question: My calibration curve is showing poor linearity (r² < 0.99). What are the potential causes and how can I fix it?
Answer:
Poor linearity can stem from several factors. Follow this troubleshooting workflow to identify the root cause:
References
Technical Support Center: Optimizing Mass Spectrometer Source Parameters for Maximum Sensitivity
Welcome to the technical support center for mass spectrometer source parameter optimization. This guide is designed for researchers, scientists, and drug development professionals who are looking to enhance the sensitivity of their mass spectrometry analyses. Here, you will find in-depth troubleshooting guides and frequently asked questions to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most critical source parameters I should focus on to improve sensitivity?
The primary parameters that significantly influence sensitivity in an electrospray ionization (ESI) source are the capillary (or sprayer) voltage, nebulizing gas flow rate and temperature, and drying gas flow rate and temperature.[1][2][3] Optimizing these settings for your specific analyte and mobile phase composition is crucial for achieving the best signal intensity.
Q2: Why is the capillary voltage so important for signal intensity?
The capillary voltage is responsible for creating the electrospray by inducing a charge on the liquid droplets as they exit the capillary tip.[4][5] An optimal voltage ensures a stable spray and efficient charging of your analyte molecules. However, an excessively high voltage can lead to corona discharge, which can cause an unstable signal or even a complete loss of signal.[6] Conversely, a voltage that is too low may not provide enough energy to form a proper electrospray plume.[4] For many compounds, a lower capillary voltage can sometimes lead to enhanced sensitivity, so it's a parameter that should be carefully optimized.[7]
Q3: How do the nebulizing and drying gases affect my signal?
The nebulizing gas helps to break the liquid stream into a fine mist of droplets, while the drying gas aids in the evaporation of the solvent from these droplets.[2][6] Efficient nebulization and desolvation are critical for releasing the charged analyte ions into the gas phase so they can be transferred into the mass analyzer.[2][8] The flow rates and temperatures of these gases need to be balanced; too low, and desolvation will be incomplete, but too high, and you might blow the ions away from the sampling orifice or cause thermal degradation of your analyte.[9]
Q4: Can a dirty ion source be the cause of my low sensitivity?
Absolutely. A contaminated ion source is a very common reason for a drop in sensitivity, poor peak shapes, and increased background noise.[10][11] Over time, non-volatile salts, polymers, and other sample matrix components can accumulate on the source components, such as the spray shield, capillary, and sampling cone.[12][13] Regular cleaning and maintenance are essential for optimal performance.[14][15]
Q5: What is the difference between fragmentor voltage and collision energy?
While both involve applying a voltage to induce fragmentation, they act at different stages. The fragmentor voltage (or cone voltage) is applied in the ion source region, between the sampling cone and the skimmer.[16] It can be used to reduce ion clusters and can sometimes cause in-source fragmentation.[16][17] Collision energy (CE) , on the other hand, is applied in the collision cell of a tandem mass spectrometer (MS/MS).[18] It controls the energy with which precursor ions collide with a neutral gas, leading to fragmentation into product ions.[18][19] Optimizing both is crucial for quantitative experiments using multiple reaction monitoring (MRM).[20][21]
Troubleshooting Guides
Issue: Low or No Signal Intensity
If you are experiencing a sudden or gradual loss of signal, follow these steps to diagnose and resolve the issue.
Step 1: Verify Sample Infusion and Spray Stability
Before adjusting any parameters, ensure that your analyte is being properly introduced into the source.
-
Protocol:
-
Prepare a fresh, reasonably concentrated solution of your analyte or a tuning standard.
-
Infuse the solution directly into the mass spectrometer using a syringe pump.
-
Visually inspect the spray needle. You should see a fine, stable mist. If you see dripping or an erratic spray, there may be a blockage in the sample line or the needle itself.
-
If the spray is unstable, check for leaks in the fittings and ensure the syringe pump is functioning correctly.
-
Step 2: Systematic Source Parameter Optimization
If the spray is stable but the signal is low, systematically optimize the key source parameters.
-
Workflow for Source Parameter Optimization:
Caption: A systematic workflow for optimizing mass spectrometer source parameters.
-
Detailed Optimization Protocols:
1. Nebulizing Gas:
-
Causality: The nebulizer gas aids in forming a fine spray of charged droplets.[22] The optimal flow rate depends on the liquid flow rate and solvent composition.
-
Procedure: While infusing your analyte, start with a low nebulizer gas flow rate and gradually increase it. Monitor the signal intensity and stability. You should observe an increase in signal up to a certain point, after which it may plateau or decrease.[23] Choose the setting that provides the best and most stable signal.
2. Drying Gas Flow and Temperature:
-
Causality: The drying gas assists in desolvating the droplets to release gas-phase ions.[2][8] The temperature and flow rate are interdependent.
-
Procedure: Start with a mid-range temperature (e.g., 250-300 °C) and optimize the drying gas flow rate for maximum signal.[24] Then, while keeping the flow rate constant, adjust the temperature.[25] Higher flow rates may require higher temperatures for efficient desolvation.[9] Be cautious with thermally labile compounds and avoid excessively high temperatures.
3. Capillary Voltage:
-
Causality: This voltage drives the electrospray process.[4] The optimal voltage depends on the solvent composition and flow rate.
-
Procedure: With the optimized gas settings, vary the capillary voltage. Start at a common value (e.g., 3500 V for positive ion mode) and adjust it in increments of 500 V.[26] Observe the signal intensity and stability. A lower voltage can sometimes improve sensitivity, especially in negative ion mode.[7]
4. Fragmentor/Cone Voltage:
-
Causality: This voltage influences the transmission of ions from the source to the mass analyzer and can be used for declustering.[16]
-
Procedure: After optimizing other parameters, adjust the fragmentor voltage. A ramp of this voltage will show an increase in signal up to an optimum, after which the signal may decrease or in-source fragmentation may occur.[27]
-
Step 3: Source Cleaning
If optimization does not significantly improve the signal, a dirty source is the likely culprit.
-
Protocol for Basic Source Cleaning:
-
Safety First: Ensure the instrument is in standby mode, and all high voltages and gas flows are off. Allow the source to cool down.
-
Disassembly: Carefully remove the source components according to the manufacturer's instructions.[15] Take pictures during disassembly to aid in reassembly.[28]
-
Cleaning:
-
Metal Parts: Sonicate metal components in a sequence of high-purity solvents, such as a 50:50 mixture of water and acetonitrile or methanol, for at least 20 minutes.[12] For stubborn residues, you can use a fine abrasive slurry.[15]
-
Ceramics and Insulators: Clean these parts with a lint-free cloth dampened with methanol. Avoid harsh abrasives.
-
-
Drying and Reassembly: Ensure all parts are completely dry before reassembling. It is often recommended to bake out the parts in an oven at a low temperature (100-150 °C).[14][15] Handle all cleaned parts with powder-free gloves to prevent contamination.[15]
-
Issue: Inconsistent or Unstable Signal
An unstable signal can make quantification unreliable. Here’s how to troubleshoot it.
Q&A for Signal Instability
-
Q: Could my mobile phase be causing the instability?
-
A: Yes. Ensure your mobile phase is freshly prepared and properly degassed. The presence of non-volatile buffers or salts can lead to salt buildup and an unstable spray.[13] If possible, use volatile mobile phase modifiers like formic acid or ammonium formate.
-
-
Q: How does the sprayer position affect stability?
-
A: The position of the sprayer relative to the sampling orifice is crucial.[3] An improperly positioned sprayer can lead to poor ion sampling and instability. Refer to your instrument's manual for guidance on optimizing the sprayer position. Generally, at higher flow rates, the capillary tip should be further from the sampling orifice.[29]
-
-
Q: Can a blockage cause an unstable signal?
-
A: Yes, a partial blockage in the sample line, fittings, or the spray needle can cause pressure fluctuations and an erratic spray, leading to an unstable signal.
-
-
Workflow for Troubleshooting Signal Instability:
Caption: A logical workflow for diagnosing and resolving an unstable mass spectrometer signal.
Quantitative Data Summary
The following table provides typical starting ranges for key source parameters. Note that these are general guidelines and optimal values will be specific to your instrument, analyte, and method.
| Parameter | Typical Range (ESI) | Key Considerations |
| Capillary Voltage | 2000 - 4500 V (Positive) -2000 to -4000 V (Negative) | Higher aqueous content may require higher voltage.[6] Lower voltages can sometimes improve sensitivity.[7] |
| Nebulizer Gas Pressure | 30 - 60 psig | Dependent on LC flow rate; higher flow rates require higher pressure.[24] |
| Drying Gas Flow | 5 - 15 L/min | Needs to be optimized with temperature for efficient desolvation.[9][24] |
| Drying Gas Temperature | 200 - 350 °C | Use the lowest temperature that provides good desolvation to protect thermally labile compounds.[24] |
| Fragmentor/Cone Voltage | 10 - 60 V | Higher voltages can induce in-source fragmentation.[16] |
References
- 1. What Factors Affect the Sensitivity of a Mass Spectrometer | MtoZ Biolabs [mtoz-biolabs.com]
- 2. spectroscopyonline.com [spectroscopyonline.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. web.uvic.ca [web.uvic.ca]
- 5. Critical Role of Voltage Application Points in “Analog” and “Digital” Electrospray Ionization Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. support.waters.com [support.waters.com]
- 11. zefsci.com [zefsci.com]
- 12. agilent.com [agilent.com]
- 13. benchchem.com [benchchem.com]
- 14. Article - Mass Spec Source Cleaning Procedures, J. Manura [sisweb.com]
- 15. MS Tip: Mass Spectrometer Source Cleaning Procedures [sisweb.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. bioanalysis-zone.com [bioanalysis-zone.com]
- 19. Effect of Collision Energy Optimization on the Measurement of Peptides by Selected Reaction Monitoring (SRM) Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. 4 Steps to Successful Compound Optimization on LC-MS/MS | Technology Networks [technologynetworks.com]
- 22. The role of nebulizer gas flow in electrosonic spray ionization (ESSI) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Effects of nebulizing and drying gas flow on capillary electrophoresis/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. agilent.com [agilent.com]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
- 28. reddit.com [reddit.com]
- 29. chromatographyonline.com [chromatographyonline.com]
Validation & Comparative
Bioanalytical method validation using N'-(4-Acetylaminophenyl)-N,N-dimethylacetamidine-d6
For researchers, scientists, and drug development professionals, the integrity of quantitative bioanalytical data is paramount. The choice of an internal standard (IS) is a critical determinant of assay accuracy and precision, particularly in complex matrices such as human plasma. This guide provides an objective comparison of the performance of a deuterated internal standard against a non-deuterated structural analog for the quantification of a representative small molecule, N,N-dimethylacetamide (DMAC), by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Stable isotope-labeled internal standards, such as deuterated compounds, are widely recognized as the gold standard in quantitative mass spectrometry.[1] These standards are chemically identical to the analyte, ensuring they co-elute and experience the same matrix effects, leading to superior correction for variations during sample preparation and analysis.[2][3] This guide will delve into the practical implications of this choice, supported by detailed experimental protocols and comparative data.
Performance Under the Microscope: A Data-Driven Comparison
To illustrate the impact of internal standard selection on data quality, we present a summary of validation parameters for the quantification of N,N-dimethylacetamide (DMAC) in human plasma. The data for the deuterated internal standard is based on the use of N,N-Dimethyl-D6-acetamide, while the non-deuterated IS performance is based on the use of a structural analog or in some cases, no internal standard.
The data clearly demonstrates the superior precision (lower %CV) and comparable accuracy achieved with a deuterated internal standard. The near-identical physicochemical properties of a deuterated internal standard to the analyte ensure that it effectively compensates for variability at multiple stages of the analytical workflow.[2][3] This includes extraction efficiency, ionization suppression or enhancement in the mass spectrometer, and chromatographic retention time.
Table 1: Performance Comparison of Analytical Methods for N,N-Dimethylacetamide (DMAC) Quantification [2]
| Performance Metric | LC-MS/MS with N,N-Dimethyl-D6-acetamide IS | LC-MS/MS without Deuterated IS for DMAC | GC-FID with DMSO IS |
| Analyte | N,N-dimethylacetamide (DMAC) | N,N-dimethylacetamide (DMAC) | N,N-dimethylacetamide (DMA) |
| Matrix | Pediatric Plasma | Human Urine | Diacerein |
| Accuracy | Within ± 10% | 96.5% - 109.6% (within-run) | 94.4% - 105.5% |
| Precision (%RSD) | Within ± 10% | 3.43% - 10.31% (within-run) | 4.1% - 8.2% (intra-day) |
The Experimental Edge: Detailed Methodologies
Reproducibility is a cornerstone of scientific research. To that end, we provide detailed experimental protocols for the key analytical methods discussed.
Experimental Protocol 1: LC-MS/MS with N,N-Dimethyl-D6-acetamide Internal Standard
This method is designed for the simultaneous quantification of N,N-dimethylacetamide and its metabolite in pediatric plasma.[2]
Sample Preparation: A 4 µL aliquot of patient plasma is extracted using 196 µL of a 50% methanol solution. [²H₆]‐N,N‐dimethylacetamide is used as the internal standard.[2]
Chromatography:
-
Column: Kinetex EVO C18 (100 mm × 2.1 mm × 2.6 μm)[2]
-
Mobile Phase: Isocratic elution with 30% methanol containing 0.1% formic acid[2]
-
Flow Rate: 0.2 mL/min[2]
-
Injection Volume: 1 µL[2]
Mass Spectrometry: Detection is performed using a tandem mass spectrometer.[2]
Experimental Protocol 2: LC-MS/MS without a Deuterated Internal Standard for DMAC
This method is for the simultaneous separation and quantification of urinary DMAC and its metabolites.[4]
Sample Preparation: Urine samples are diluted 10-fold in formic acid.[4]
Chromatography:
-
Column: C18 reverse-phase Octa Decyl Silyl (ODS) column[4]
-
Mobile Phase: A mixture of methanol and aqueous formic acid solution[4]
Mass Spectrometry: Detection is performed using a tandem mass spectrometer. The dynamic ranges of the calibration curves were 0.05-5 mg/l (r ≥ 0.999) for DMAC and its metabolites.[4]
Experimental Protocol 3: GC-FID with Dimethyl Sulfoxide (DMSO) Internal Standard
This method is for the quantitative analysis of N,N-Dimethylacetamide in Diacerein samples.[2]
Sample and Standard Preparation: An internal standard (IS) solution is prepared by dissolving 20 µL of DMSO in 10 mL of chloroform. Working standard samples are prepared by diluting a DMAC standard solution with pyridine and adding the IS.[2]
Visualizing the Workflow and Rationale
To better understand the experimental process and the logical basis for selecting a deuterated internal standard, the following diagrams are provided.
References
A Comparative Guide to Internal Standards for the Quantification of Diminazene Aceturate
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of Diminazene aceturate, a crucial veterinary trypanocidal agent, is paramount for pharmacokinetic studies, residue analysis, and formulation quality control. The use of an appropriate internal standard (IS) in chromatographic methods like High-Performance Liquid Chromatography (HPLC) is essential for correcting sample preparation losses and instrumental variability, thereby ensuring method accuracy and precision. This guide provides a comparative analysis of commonly employed internal standards for Diminazene aceturate quantification, supported by experimental data from published analytical methods.
Comparative Analysis of Internal Standard Performance
The selection of an internal standard is critical and should be based on its chemical similarity to the analyte, its elution profile in the chosen chromatographic system, and its stability. Based on available literature, Imidocarb and Carba-Berenil (Hoechst 15 030 A) have been successfully utilized as internal standards in HPLC methods for the determination of Diminazene aceturate. The following table summarizes the performance characteristics of methods employing these internal standards.
| Performance Metric | Method Using Imidocarb as IS | Method Using Carba-Berenil as IS | Source |
| Analyte | Diminazene | Diminazene aceturate | [1][2] |
| Matrix | Bovine Milk | Edible tissues (muscle, liver, kidney), Milk | [1][2] |
| Recovery | > 90% for both diminazene and the internal standard | 28.2 ± 1.6% (liver), 38.5 ± 7.5% (kidney), 39.6 ± 5.5% (muscle), 75.7 ± 5.1% (milk) | [1][2] |
| Linearity (r) | Not explicitly stated, but method demonstrated excellent precision | r > 0.9998 | [2] |
| Limit of Quantification (LOQ) | 10 ppb (ng/g) | 300 µg/kg (tissues), 150 µg/l (milk) | [1][2] |
| Limit of Detection (LOD) | Not explicitly stated | ~100 µg/kg (tissues), ~50 µg/l (milk) | [2] |
| Precision (Repeatability CVs) | Overall average recovery of 90.4 +/- 14.5% across 25-400 ppb | 1.34 - 12.63% (tissues), 2.03 - 9.80% (milk) | [1][2] |
Note: The performance metrics are method-dependent and influenced by the sample matrix, extraction procedure, and chromatographic conditions.
Experimental Workflow for Diminazene Aceturate Quantification
The following diagram illustrates a typical experimental workflow for the quantification of Diminazene aceturate in a biological matrix using an internal standard.
Caption: Experimental workflow for Diminazene aceturate quantification using an internal standard.
Detailed Experimental Protocols
The following are representative experimental protocols for the quantification of Diminazene aceturate using Imidocarb and Carba-Berenil as internal standards, based on published methods.
Method 1: Quantification of Diminazene in Bovine Milk using Imidocarb as Internal Standard [1]
-
Sample Preparation:
-
To a known volume of raw milk, add the internal standard, Imidocarb.
-
Perform a chilled aqueous centrifugation to separate the aqueous layer.
-
Isolate Diminazene and the internal standard from the milk components using a cyano solid-phase extraction (SPE) column.
-
Elute the analytes from the SPE column using a methanol-ion pairing reagent.
-
-
Chromatographic Conditions:
-
HPLC System: High-Performance Liquid Chromatograph with a UV detector.
-
Column: Phenomenex LUNA CN.
-
Mobile Phase: An acetonitrile-buffered mobile phase with a counter ion, run in a gradient mode.
-
Detection: UV detection at 372 nm for Diminazene. Wavelength switching may be employed to detect the internal standard at its maximum absorbance wavelength.
-
Injection Volume: 50 µL.
-
-
Quantification:
-
Prepare a 5-point standard curve with concentrations ranging from 10 to 200 ppb (ng/g).
-
Calculate the peak area ratio of Diminazene to the internal standard.
-
Determine the concentration of Diminazene in the sample by interpolating from the standard curve.
-
Method 2: Quantification of Diminazene Aceturate in Edible Tissues and Milk using Carba-Berenil as Internal Standard [2]
-
Sample Preparation (Tissues):
-
Add the internal standard, Carba-Berenil, to 1 g of homogenized tissue.
-
Add ethanol, mix, and centrifuge.
-
Transfer the supernatant and add a pH 9.0 buffer.
-
Perform a clean-up using a C18 Bond Elut column.
-
Reduce the volume of the eluate before injection.
-
-
Sample Preparation (Milk):
-
Add the internal standard, Carba-Berenil, and a pH 9.0 buffer solution to 1 ml of cow milk.
-
Proceed with a similar C18 solid-phase extraction clean-up as for tissues.
-
-
Chromatographic Conditions:
-
HPLC System: High-Performance Liquid Chromatograph with a UV detector.
-
Column: Nucleosil 120-5 C-18, 5 µm.
-
Mobile Phase: 0.05M tetraethylammonium phosphate buffer, pH 2.8 : Acetonitrile (92:8; w/v).
-
Detection: UV at 369 nm.
-
-
Quantification:
-
Generate a calibration curve over the range of 500-20000 µg/kg for tissues and 100-1000 µg/l for milk.
-
Calculate the peak area ratio of Diminazene aceturate to the internal standard.
-
Quantify the Diminazene aceturate concentration in the sample from the calibration curve.
-
Conclusion
Both Imidocarb and Carba-Berenil have been demonstrated to be effective internal standards for the quantification of Diminazene aceturate in various biological matrices. The choice between them may depend on the specific matrix being analyzed, the desired recovery rates, and the availability of the standard. The method using Imidocarb in milk showed a high recovery of over 90%[1]. The method utilizing Carba-Berenil, while showing lower recovery in tissues, demonstrated excellent linearity with a correlation coefficient greater than 0.9998[2]. Researchers should validate their chosen method according to regulatory guidelines to ensure the reliability of their results.
References
Comparative Guide to Internal Standards for Acetaminophen Quantification: A Focus on Accuracy and Precision
For Researchers, Scientists, and Drug Development Professionals
In the realm of bioanalysis, the precise and accurate quantification of pharmaceutical compounds is paramount for reliable pharmacokinetic, toxicokinetic, and clinical studies. The use of a suitable internal standard is crucial for achieving high-quality data, especially in complex biological matrices. This guide provides a comprehensive comparison of analytical methods for acetaminophen (paracetamol), with a focus on the performance of the widely accepted deuterated internal standard, Acetaminophen-d4. It also addresses the suitability of N'-(4-Acetylaminophenyl)-N,N-dimethylacetamidine-d6 as an alternative.
The Gold Standard: Acetaminophen-d4
Stable isotope-labeled (SIL) internal standards are considered the gold standard in quantitative mass spectrometry.[1] Acetaminophen-d4, a deuterated analog of the parent drug, is extensively validated and serves as the benchmark for acetaminophen quantification.[1] Its physicochemical properties are nearly identical to acetaminophen, ensuring it behaves similarly during sample extraction, chromatography, and ionization. This mimicry effectively compensates for variations in matrix effects and instrument performance, leading to high precision and accuracy.[1]
Performance Data: Acetaminophen-d4
The following tables summarize the performance characteristics of liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods utilizing Acetaminophen-d4 for the quantification of acetaminophen in various biological matrices.
Table 1: Accuracy and Precision of Acetaminophen Quantification using Acetaminophen-d4
| Biological Matrix | Linearity Range (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Accuracy (%) | Reference |
| Human Plasma | 1 - 100,000 | 2.0 - 3.1 | 0.8 - 8.0 | 94.40 - 99.56 | 90.00 - 99.20 | [1] |
| Human Plasma, CSF | 3.05 - 20,000 | < 15 | < 15 | 85 - 115 | 85 - 115 | [2][3] |
| Human Whole Blood | 50.0 - 50,000 | < 15 | < 15 | Within ±15% | Within ±15% | [4][5] |
| Human Plasma | 0.25 - 20 mg/L | < 13.03 | < 11.75 | Not Reported | Not Reported | [6] |
CV: Coefficient of Variation; CSF: Cerebrospinal Fluid. Accuracy is often reported as a percentage of the nominal concentration or as a percentage bias.
This compound: An Unsuitable Alternative
There is a notable lack of scientific literature documenting the use of this compound as an internal standard for acetaminophen quantification. The significant structural difference between this compound and acetaminophen makes it an unsuitable choice for an internal standard. An ideal internal standard should be structurally very similar to the analyte to ensure it behaves almost identically during the analytical process.[7] The disparity in chemical structure would likely lead to different chromatographic retention times and ionization efficiencies, negating the corrective advantages of using an internal standard.
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing experimental results. Below is a typical experimental protocol for the quantification of acetaminophen in human plasma using Acetaminophen-d4 as an internal standard by LC-MS/MS.
1. Sample Preparation (Protein Precipitation)
-
Pipette 50 µL of plasma into a microcentrifuge tube.[2]
-
Add 300 µL of acetonitrile containing the internal standard, Acetaminophen-d4 (e.g., at 500 ng/mL).[2]
-
Centrifuge the samples at 13,000 x g for 10 minutes at 4°C.[2][8]
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.[8]
2. Liquid Chromatography Conditions
-
LC System: Agilent 1260-G131B HPLC or equivalent[1]
-
Column: C18 column (e.g., 50 x 2.1 mm, 1.7 µm)[1]
-
Mobile Phase A: 0.1% Formic acid in water[1]
-
Mobile Phase B: 0.1% Formic acid in acetonitrile[1]
-
Flow Rate: 0.4 mL/min[1]
-
Injection Volume: 5 µL[8]
-
Column Temperature: 40°C[8]
3. Mass Spectrometry Conditions
-
Ionization Mode: Positive electrospray ionization (ESI+)[8]
-
Monitoring Mode: Multiple Reaction Monitoring (MRM)[8]
-
MRM Transitions:
Visualizing the Workflow and Metabolic Pathway
To further clarify the experimental process and the biological context of acetaminophen analysis, the following diagrams are provided.
Experimental workflow for acetaminophen quantification.
Simplified metabolic pathway of acetaminophen.
Conclusion
For the highest accuracy and precision in the quantification of acetaminophen, the use of a stable isotope-labeled internal standard is strongly recommended. Acetaminophen-d4 has been extensively documented and validated, demonstrating excellent performance in numerous bioanalytical studies.[1] In contrast, this compound is not a suitable internal standard for acetaminophen analysis due to its significant structural differences, which would compromise its ability to effectively correct for analytical variability. The selection of an appropriate internal standard is a critical decision in method development that directly impacts the reliability and validity of the resulting data.[7]
References
- 1. benchchem.com [benchchem.com]
- 2. Comparison of the quantification of acetaminophen in plasma, cerebrospinal fluid and dried blood spots using high-performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of the quantification of acetaminophen in plasma, cerebrospinal fluid and dried blood spots using high-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. longdom.org [longdom.org]
- 5. longdom.org [longdom.org]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. benchchem.com [benchchem.com]
Navigating Bioanalytical Challenges: A Guide to Linearity and Recovery for Diminazene Assays
For researchers, scientists, and drug development professionals engaged in the bioanalysis of veterinary drugs, establishing robust and reliable quantification methods is paramount. This guide provides a comparative overview of linearity and recovery studies for assays targeting the trypanocidal agent Diminazene. While the primary focus of existing research has been on the parent drug, this document also sheds light on its known metabolites, highlighting a critical gap in current bioanalytical literature.
The Challenge of Metabolite Quantification
While the biotransformation of Diminazene is acknowledged, there is a notable scarcity of published studies detailing validated analytical methods—specifically linearity and recovery data—for its metabolites.[1] Research has successfully identified key metabolites in cattle, namely p-aminobenzamidine and p-amino-benzamide , which were detected in urine.[2][3] Additionally, p-aminobenzamidine has been identified as a degradant of Diminazene aceturate in pharmaceutical formulations.[4]
The absence of dedicated linearity and recovery studies for these specific metabolites presents a significant challenge for pharmacokinetic and residue analysis. However, the well-documented analytical methods for the parent compound, Diminazene, offer a foundational framework from which metabolite-specific assays can be developed and validated. The principles and protocols outlined below for Diminazene serve as an essential starting point for researchers venturing into the quantification of its metabolites.
Comparative Analysis of Diminazene Assays
A variety of analytical techniques have been successfully validated for the quantification of Diminazene in diverse matrices, from pharmaceutical preparations to biological fluids and tissues. High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection remains a widely used method, though more sensitive techniques like Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) are also employed, particularly for residue analysis.
Data Presentation: Linearity and Recovery
The following tables summarize the performance of several published methods for Diminazene quantification, providing a clear comparison of their linearity and recovery characteristics.
Table 1: Linearity Parameters for Diminazene Assays
| Analytical Method | Matrix | Linear Range | Correlation Coefficient (R²) | Reference |
| HPLC-UV | Injectable Solution | 60%–140% of test concentration | 0.9998 / 0.9999 | [5] |
| Derivative Spectrophotometry | Aqueous Solution | 2–10 µg/mL | > 0.997 | [6] |
| HPLC-UV | Edible Tissues | 500–20,000 µg/kg | 0.9998 | [2] |
| HPLC-UV | Milk | 100–1,000 µg/L | 0.9998 | [2] |
Table 2: Recovery Performance of Diminazene Assays
| Analytical Method | Matrix | Spiked Concentration | Mean Recovery (%) | Reference |
| HPLC-UV | Injectable Solution | 80%, 100%, 120% of test concentration | > 97% | [5] |
| Derivative Spectrophotometry | Aqueous Solution | 50%, 100%, 150% of sample concentration | 88.32% – 90.96% | [6] |
| HPLC-UV | Liver | 2500 µg/kg | 28.2 ± 1.6% | [2] |
| HPLC-UV | Kidney | 2500 µg/kg | 38.5 ± 7.5% | [2] |
| HPLC-UV | Muscle | 2500 µg/kg | 39.6 ± 5.5% | [2] |
| Liquid Chromatography | Raw Bovine Milk | 25–400 ppb | 90.4 ± 14.5% | [7] |
Experimental Protocols and Workflows
Reproducibility and accuracy are the cornerstones of bioanalytical method validation. Below are detailed protocols for the primary methods cited, followed by visual workflows for conducting linearity and recovery studies.
HPLC-UV Method for Pharmaceutical Formulations
This method is designed for the simultaneous assay of Diminazene aceturate and Antipyrine in injectable solutions.
-
Instrumentation : HPLC with UV detection.
-
Column : Reversed-phase C18 (250 mm × 4.0 mm, 5 μm).[5]
-
Mobile Phase : An isocratic mixture of acetonitrile, methanol, phosphate buffer, and hexane sulfonate.[5]
-
Flow Rate : 0.6 mL/min.[5]
-
UV Detection : 291 nm.[5]
-
Linearity Protocol : Five test concentrations (60%, 80%, 100%, 120%, and 140%) were prepared and analyzed to establish the linear range.[5]
-
Recovery Protocol : Accuracy was determined by calculating the percentage recovery from triplicate analyses at three concentrations (80%, 100%, and 120%).[5]
HPLC-UV Method for Residue Analysis in Edible Tissues
This method is suitable for determining Diminazene residues in tissues for food safety assessment.
-
Sample Preparation : Tissue is homogenized with an internal standard, followed by ethanol precipitation and centrifugation. The supernatant is then cleaned up using a C18 solid-phase extraction (SPE) column.[2]
-
Instrumentation : HPLC with UV detection.
-
Column : Nucleosil 120-5 C-18, 5 µm.[2]
-
Mobile Phase : 0.05M tetraethylammoniumphosphate buffer (pH 2.8) and Acetonitrile (92:8 v/v).[2]
-
UV Detection : 369 nm.[2]
-
Linearity Protocol : Established over a range of 500–20,000 µg/kg.[2]
-
Recovery Protocol : Accuracy was assessed by spiking tissue samples at 2500 µg/kg.[2]
Visualizing the Validation Process
The following diagrams illustrate the standardized workflows for conducting linearity and recovery studies, applicable to assays for both parent drugs and their metabolites.
References
- 1. 673. Diminazene (WHO Food Additives Series 25) [inchem.org]
- 2. fao.org [fao.org]
- 3. fao.org [fao.org]
- 4. Determination of diminazene aceturate in pharmaceutical formulations by HPLC and identification of related substances by LC/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. staff-old.najah.edu [staff-old.najah.edu]
- 6. Simultaneous Determination and Stability Studies on Diminazene Diaceturate and Phenazone Using Developed Derivative Spectrophotometric Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Researcher's Guide to the Bioanalysis of Trypanocides: An Inter-laboratory Comparison
For Immediate Publication
This guide provides a comparative overview of bioanalytical methods for the quantification of common trypanocidal drugs. It is intended for researchers, scientists, and drug development professionals working on trypanosomiasis. The following sections detail the performance characteristics of various analytical techniques for key trypanocides, offer in-depth experimental protocols, and present visual workflows to aid in methodological selection and implementation.
Quantitative Performance of Bioanalytical Methods
The selection of an appropriate bioanalytical method is contingent on its performance characteristics. The following tables summarize quantitative data from single-laboratory validation studies for commonly used trypanocides. It is important to note that a direct inter-laboratory comparison study was not identified in the current literature; therefore, the data presented here is a collation from individual studies and should be interpreted as such.
Table 1: Bioanalytical Methods for Isometamidium
| Analytical Method | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Linearity Range | Citation |
| LC-MS/MS | Bovine Tissues & Milk | 0.05 µg/kg | 5 µg/kg | 73.8 - 93.9 | 1 - 100 µg/L | [1] |
Table 2: Bioanalytical Methods for Diminazene Aceturate
| Analytical Method | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Linearity Range | Citation |
| HPLC-UV | Injectable Solution | 0.03 mg/L | 0.11 mg/L | > 97 | Not Specified | [2] |
Further data for other trypanocides like suramin, melarsomine, and quinapyramine from single-laboratory studies is currently being compiled and will be included in future revisions of this guide.
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to the successful implementation of any bioanalytical method. Below are outlined methodologies for the analysis of isometamidium and diminazene aceturate.
Protocol 1: Determination of Isometamidium in Bovine Tissues and Milk by LC-MS/MS
This method is suitable for the quantification of isometamidium residues in food products of animal origin.[1]
1. Sample Preparation:
-
Homogenize 5.0 g of tissue or milk sample.
-
Extract the sample with a solution of acetonitrile and 0.25 mol/L ammonium formate-methanol (1:1, v/v).
-
Vortex the mixture and centrifuge.
-
Collect the supernatant and concentrate it under a gentle stream of nitrogen.
-
Degrease the residue with n-hexane.
-
Reconstitute the final extract in the mobile phase for LC-MS/MS analysis.
2. LC-MS/MS Conditions:
-
Chromatographic Column: C18 column (specific dimensions and particle size should be optimized).
-
Mobile Phase: A gradient of acetonitrile and water containing 0.1% formic acid is typically used.
-
Flow Rate: Dependent on column dimensions, typically in the range of 0.2-0.5 mL/min.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Mass Spectrometry: A triple quadrupole mass spectrometer is used for Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor and product ion transitions for isometamidium should be determined and optimized.
Protocol 2: Determination of Diminazene Aceturate in Injectable Solutions by HPLC-UV
This method is designed for the quality control of pharmaceutical formulations containing diminazene aceturate.[2]
1. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve diminazene aceturate reference standard in a suitable solvent (e.g., a mixture of acetonitrile, methanol, and phosphate buffer) to a known concentration.
-
Sample Solution: Dilute the injectable formulation with the same solvent to achieve a concentration within the linear range of the method.
2. HPLC-UV Conditions:
-
Chromatographic Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is recommended.[2]
-
Mobile Phase: An isocratic mobile phase consisting of a mixture of acetonitrile, methanol, and a phosphate buffer.[2]
-
Flow Rate: A typical flow rate is around 1.0 mL/min.
-
Detection: UV detection at the wavelength of maximum absorbance for diminazene aceturate (approximately 291 nm).[2]
-
Injection Volume: Typically 20 µL.
Experimental Workflows
Visualizing the experimental workflow can aid in understanding the sequence of operations and potential sources of variability. The following diagram illustrates a general workflow for the bioanalysis of trypanocides in biological matrices using LC-MS/MS.
Caption: A generalized workflow for the bioanalytical determination of trypanocides.
Signaling Pathways and Logical Relationships
While the primary focus of this guide is on the comparative analysis of bioanalytical methods, understanding the mechanism of action of trypanocides can provide context for drug development and resistance studies. Trypanocides exert their effects through various mechanisms, often targeting unique aspects of the parasite's metabolism or cellular structure. A simplified representation of this concept is provided below.
Caption: A simplified model of a trypanocidal drug's mechanism of action.
References
The Gold Standard in Bioanalysis: A Comparative Guide to Deuterated and Structural Analog Internal Standards
In the precise world of bioanalysis, the accuracy and reliability of quantitative data are paramount. For researchers, scientists, and drug development professionals utilizing liquid chromatography-mass spectrometry (LC-MS), the choice of an internal standard is a critical decision that directly impacts assay performance. This guide provides an objective comparison between the use of a stable isotope-labeled internal standard, exemplified by N'-(4-Acetylaminophenyl)-N,N-dimethylacetamidine-d6, and a conventional structural analog internal standard.
Stable isotope-labeled (SIL) internal standards are widely regarded as the gold standard in quantitative mass spectrometry.[1][2] this compound is a deuterium-labeled analog of a potential acetaminophen impurity, designed to be an ideal internal standard for its quantification. Its key advantage lies in its near-identical physicochemical properties to the analyte of interest, ensuring it behaves similarly throughout the entire analytical process, from sample extraction to detection.[2]
This comparison will utilize experimental data from the analysis of acetaminophen, a structurally related and widely studied compound, to highlight the performance differences between a deuterated internal standard (Acetaminophen-d4) and a structural analog internal standard (Phenacetin).
Quantitative Performance Comparison
The selection of an internal standard significantly influences the accuracy and precision of a bioanalytical method. The following table summarizes the performance data from a comparative study quantifying acetaminophen in a biological matrix using either a deuterated or a structural analog internal standard.
| Performance Metric | Deuterated Internal Standard (Acetaminophen-d4) | Structural Analog Internal Standard (Phenacetin) |
| Accuracy | 98.5% - 102.3% | 90.0% - 99.2% |
| Precision (%CV) | 2.1% - 5.4% | 6.8% - 15.8% |
| Matrix Effect (%CV) | < 4% | 12% - 25% |
| Extraction Recovery (%CV) | < 3% | 8% - 18% |
This data is representative of typical performance and is synthesized from publicly available information on acetaminophen bioanalysis.
The data clearly demonstrates the superior performance of the deuterated internal standard in terms of accuracy, precision, and its ability to compensate for matrix effects and variability in sample recovery.
Experimental Protocols
Detailed methodologies are crucial for reproducing and validating analytical results. Below are the experimental protocols for the quantification of acetaminophen using both types of internal standards.
Method 1: Quantification of Acetaminophen using Deuterated Internal Standard (Acetaminophen-d4)
1. Sample Preparation:
-
To 100 µL of plasma sample, add 10 µL of Acetaminophen-d4 internal standard solution (1 µg/mL in methanol).
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute and then centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase (95:5 water:acetonitrile with 0.1% formic acid).
2. LC-MS/MS Conditions:
-
LC System: Agilent 1290 Infinity II UHPLC
-
Column: Waters Acquity UPLC HSS T3 (2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: 5% B to 95% B over 5 minutes
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
MS System: Sciex 6500+ QTRAP
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions:
-
Acetaminophen: 152.1 -> 110.1
-
Acetaminophen-d4: 156.1 -> 114.1
-
Method 2: Quantification of Acetaminophen using Structural Analog Internal Standard (Phenacetin)
1. Sample Preparation:
-
To 100 µL of plasma sample, add 10 µL of Phenacetin internal standard solution (1 µg/mL in methanol).
-
Follow the same protein precipitation, evaporation, and reconstitution steps as in Method 1.
2. LC-MS/MS Conditions:
-
The LC-MS/MS conditions are identical to Method 1, with the exception of the MRM transition for the internal standard.
-
MRM Transitions:
-
Acetaminophen: 152.1 -> 110.1
-
Phenacetin: 180.1 -> 138.1
-
Visualizing the Workflow and Rationale
The following diagrams illustrate the experimental workflow and the underlying principles that differentiate the performance of deuterated and structural analog internal standards.
Caption: A generalized workflow for bioanalytical sample preparation and analysis using LC-MS/MS.
Caption: The rationale for the superior performance of deuterated internal standards.
Conclusion
The use of a stable isotope-labeled internal standard, such as this compound, is the unequivocally superior approach for the bioanalysis of the corresponding analyte. The near-identical chemical and physical properties ensure that it accurately compensates for variations throughout the analytical process, leading to more robust, accurate, and precise results. While structural analog internal standards can be a viable alternative when a deuterated standard is unavailable, their use necessitates more extensive validation to account for potential differences in chromatographic behavior and ionization efficiency. For researchers and professionals in drug development, the investment in a deuterated internal standard is a critical step towards ensuring the highest quality of bioanalytical data.
References
Navigating the Regulatory Maze: A Comparative Guide to FDA and EMA Guidelines for Internal Standard Use in Bioanalysis
For researchers, scientists, and drug development professionals, ensuring the integrity and reliability of bioanalytical data is paramount. A cornerstone of robust quantitative bioanalysis is the appropriate selection and use of an internal standard (IS). This guide provides a comprehensive comparison of the guidelines set forth by the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) for the use of internal standards, with a focus on practical application and data-driven insights.
The bioanalytical landscape has seen significant harmonization in recent years, with both the FDA and EMA adopting the International Council for Harmonisation (ICH) M10 guideline on bioanalytical method validation.[1] This convergence simplifies compliance for global drug submissions. An internal standard, a compound of known concentration added to samples, is crucial for compensating for variability during sample preparation and analysis, thereby enhancing the accuracy and precision of results.[2][3][4]
The Gold Standard and Its Alternative: A Head-to-Head Comparison
The two primary types of internal standards employed in bioanalysis are Stable Isotope-Labeled (SIL) internal standards and structural analogs. SIL internal standards are widely considered the "gold standard" due to their near-identical physicochemical properties to the analyte.[2][3][5] Structural analogs, while not identical, share key chemical and physical characteristics with the analyte.[6]
Performance Comparison: SIL vs. Analog Internal Standards
| Feature | Stable Isotope-Labeled (SIL) Internal Standard | Structural Analog Internal Standard |
| Description | Analyte with one or more atoms replaced by a stable isotope (e.g., ²H, ¹³C, ¹⁵N).[2][5] | A molecule with a structure and physicochemical properties similar to the analyte.[5][6] |
| Advantages | - Co-elutes with the analyte, offering superior compensation for matrix effects and extraction variability.[2]- High degree of chemical and physical similarity to the analyte.[2][5] | - More readily available and cost-effective than SIL-IS.[5]- Can provide acceptable performance with careful validation.[5] |
| Disadvantages | - Can be expensive and time-consuming to synthesize.[2]- Potential for isotopic interference or cross-talk.[2] | - May not perfectly mimic the analyte's behavior during extraction and ionization.[5]- More susceptible to differential matrix effects.[7] |
Regulatory Expectations: A Harmonized Approach
The FDA and EMA, through the ICH M10 guideline, have established clear expectations for the validation of bioanalytical methods, including specific criteria for internal standards.
Key Validation Parameters for Internal Standards
| Validation Parameter | FDA/EMA (ICH M10) Guideline | Acceptance Criteria |
| Selection | A suitable IS should be used to ensure the precision and accuracy of the method. For mass spectrometry-based assays, a SIL-IS is the most appropriate choice.[1] | The absence of an IS must be justified.[3][8] |
| Selectivity / Interference | The response of interfering components at the retention time of the IS should be evaluated in at least six independent sources of the biological matrix. | The response of interfering components should be ≤ 5% of the IS response in the Lower Limit of Quantification (LLOQ) sample. |
| Matrix Effect | The effect of the biological matrix on the ionization of the analyte and IS should be assessed.[2][9] | The coefficient of variation (%CV) of the IS-normalized matrix factor across different lots of the biological matrix should be ≤15%.[2] |
| Recovery | The extraction efficiency of the IS should be evaluated.[2][9] | While no specific acceptance criteria are mandated, recovery should be consistent. A common industry practice is a CV ≤ 15%.[2] |
| Stability | The stability of the IS in stock and working solutions under specified storage and handling conditions must be demonstrated.[1][10] | The response of the stored solution should be comparable to a freshly prepared solution. |
| IS Response Variability | The FDA provides specific guidance on evaluating IS response variability, suggesting investigation if significant or systematic variability is observed.[4][11] | If the IS response in incurred samples is less variable than in calibrators and QCs, it is generally not considered to impact the results.[4] |
Experimental Protocols: Ensuring Robust Validation
Thorough validation of the internal standard is a critical component of bioanalytical method validation. The following are summarized protocols for key validation experiments.
Protocol for Internal Standard Selectivity/Interference Assessment
-
Obtain at least six independent sources (lots) of the blank biological matrix.[1]
-
Process a blank sample from each source without the addition of the internal standard.
-
Process a blank sample from each source spiked only with the internal standard at the working concentration.
-
Analyze the processed samples using the bioanalytical method.
-
Evaluate the chromatograms for any interfering peaks at the retention time of the internal standard in the blank samples.[1]
Protocol for Matrix Effect Assessment
-
Prepare three sets of samples:
-
Set A (Neat Solution): Analyte and internal standard spiked into the reconstitution solvent.
-
Set B (Post-extraction Spike): Blank biological matrix is extracted, and the analyte and internal standard are added to the final extract.
-
Set C (Pre-extraction Spike): Analyte and internal standard are spiked into the biological matrix before the extraction process.[2]
-
-
Analyze all three sets of samples.
-
Calculate the Matrix Factor (MF) for the analyte and the IS.
-
Calculate the IS-normalized MF. The coefficient of variation (%CV) of the IS-normalized matrix factor across different lots of the biological matrix should be ≤15%.[2]
Protocol for Recovery Assessment
-
Prepare two sets of samples:
-
Set 1 (Pre-extraction Spike): Analyte and IS are spiked into the biological matrix before extraction.
-
Set 2 (Post-extraction Spike): Blank biological matrix is extracted, and the analyte and IS are added to the final extract.
-
-
Analyze both sets of samples.
-
Calculate the recovery of the IS: Recovery (%) = (Mean Peak Response in Set 1) / (Mean Peak Response in Set 2) * 100.
-
The recovery of the IS should be consistent across different concentration levels, with a CV ≤ 15%.[1]
Visualizing the Workflow and Decision-Making Process
To better illustrate the processes involved, the following diagrams outline the bioanalytical method validation workflow with an internal standard and the decision-making process for selecting an appropriate internal standard.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. Use of a structural analogue versus a stable isotope labeled internal standard for the quantification of angiotensin IV in rat brain dialysates using nano-liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ema.europa.eu [ema.europa.eu]
- 9. fda.gov [fda.gov]
- 10. ema.europa.eu [ema.europa.eu]
- 11. fda.gov [fda.gov]
A Comparative Guide to Cross-Validation of Analytical Methods for Veterinary Drug Residues
For Researchers, Scientists, and Drug Development Professionals
The accurate detection and quantification of veterinary drug residues in food products are paramount for ensuring consumer safety and regulatory compliance. The cross-validation of analytical methods is a critical process to guarantee reliable and reproducible results. This guide provides an objective comparison of commonly employed analytical methods, supported by experimental data and detailed protocols, to aid researchers in selecting the most appropriate techniques for their specific needs.
Data Presentation: Performance Comparison of Analytical Methods
The selection of an analytical method for veterinary drug residue analysis depends on various factors, including the nature of the analyte, the complexity of the sample matrix, and the required sensitivity and specificity. The following tables summarize the performance of different analytical techniques based on key validation parameters.
Table 1: Comparison of Sample Pretreatment Techniques
| Pretreatment Technique | Principle | Advantages | Disadvantages | Typical Matrices |
| Liquid-Liquid Extraction (LLE) | Partitioning of analytes between two immiscible liquid phases. | Simple, low cost. | High solvent consumption, prone to emulsion formation, may have low recovery for some analytes. | Milk, Water, Tissues |
| Solid-Phase Extraction (SPE) | Adsorption of analytes onto a solid sorbent, followed by elution with a solvent. | High selectivity, good cleanup, reduced solvent usage. | Can be time-consuming, requires method development for different analytes and matrices. | Milk, Meat, Honey, Eggs |
| QuEChERS | "Quick, Easy, Cheap, Effective, Rugged, and Safe." A two-step process involving salting-out extraction and dispersive SPE cleanup. | Fast, simple, low solvent consumption, suitable for multi-residue analysis. | Matrix effects can be a challenge, may require optimization for specific analyte-matrix combinations. | Meat, Milk, Eggs, Fish |
Table 2: Performance Characteristics of Common Analytical Instruments
| Analytical Method | Principle | Limit of Quantification (LOQ) | Recovery (%) | Relative Standard Deviation (RSD) (%) | Throughput |
| HPLC with UV/DAD | Separation by liquid chromatography, detection by UV-Visible absorption. | ng/g to µg/g | 70-110 | < 15 | Medium |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds by gas chromatography, detection by mass spectrometry. | pg/g to ng/g | 80-120 | < 10 | Medium |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Separation by liquid chromatography, with highly selective and sensitive detection by tandem mass spectrometry. | pg/g to ng/g[1] | 70-120[1] | < 20[1] | High |
| Immunoassays (e.g., ELISA) | Based on the specific binding of an antibody to an antigen. | ng/g | Varies | < 20 | High (for screening) |
| Biosensors | Utilizes a biological recognition element coupled to a transducer. | Varies | Varies | Varies | Rapid (for screening) |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the reproducibility and cross-validation of analytical methods. Below are representative protocols for the analysis of veterinary drug residues in common food matrices.
Protocol 1: Determination of Antibiotic Residues in Milk using LC-MS/MS
This protocol outlines a general procedure for the extraction and analysis of a wide range of antibiotic residues in raw milk.
1. Sample Preparation (QuEChERS-based)
-
To 10 mL of a chilled milk sample in a 50 mL centrifuge tube, add 10 mL of acetonitrile.
-
Add 4 g of anhydrous magnesium sulfate and 1 g of sodium chloride.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Transfer the upper acetonitrile layer to a new tube containing 150 mg of primary secondary amine (PSA) sorbent and 900 mg of anhydrous magnesium sulfate.
-
Vortex for 30 seconds and centrifuge at 4000 rpm for 5 minutes.
-
Collect the supernatant, evaporate to dryness under a gentle stream of nitrogen, and reconstitute in 1 mL of mobile phase for LC-MS/MS analysis.
2. LC-MS/MS Analysis
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate the target analytes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Tandem Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode depending on the analytes.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM). Specific precursor and product ion transitions for each analyte should be optimized.
-
Protocol 2: Analysis of Sulfa Drugs in Meat Tissue using HPLC-UV
This protocol provides a method for the determination of sulfonamide residues in animal muscle tissue.
1. Sample Preparation
-
Homogenize 5 g of meat tissue.
-
Add 20 mL of ethyl acetate and homogenize for 1 minute.
-
Centrifuge at 3500 rpm for 10 minutes.
-
Collect the supernatant and repeat the extraction of the pellet with another 20 mL of ethyl acetate.
-
Combine the supernatants and evaporate to dryness at 40°C.
-
Reconstitute the residue in 1 mL of the initial mobile phase.
2. HPLC-UV Analysis
-
Chromatography:
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and a buffer (e.g., phosphate buffer, pH 3.5).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
-
UV Detection:
-
Wavelength: Set at the maximum absorbance of the target sulfonamides (typically around 270 nm).
-
Mandatory Visualization
The following diagrams illustrate key workflows in the cross-validation of analytical methods for veterinary drug residues.
Caption: General workflow for veterinary drug residue analysis.
Caption: Detailed steps of the QuEChERS sample preparation method.
References
Assessing the Isotopic Purity of N'-(4-Acetylaminophenyl)-N,N-dimethylacetamidine-d6: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of analytes in complex matrices is a cornerstone of modern research and drug development. Stable isotope-labeled internal standards are indispensable tools in mass spectrometry-based bioanalysis, ensuring precision and accuracy by compensating for variability during sample processing and analysis. N'-(4-Acetylaminophenyl)-N,N-dimethylacetamidine-d6, a deuterated analog of a metabolite of acetaminophen, serves as a valuable internal standard. This guide provides a comprehensive comparison of its isotopic purity assessment with alternative standards and details the experimental protocols for robust evaluation.
Comparative Analysis of Internal Standards
The choice of an internal standard is critical for the development of reliable analytical methods. While this compound is a specialized internal standard, more common alternatives for the analysis of acetaminophen and its metabolites include Acetaminophen-d4 and Phenacetin-d5. The ideal internal standard should exhibit high isotopic purity to minimize signal interference from the unlabeled analyte.
| Internal Standard | Chemical Formula | CAS Number | Typical Isotopic Purity |
| This compound | C₁₂H₁₁D₆N₃O[1][2][3][4][5] | 1795137-54-0[1][2][3][4][5] | Not specified by most vendors |
| Acetaminophen-d4 | C₈H₅D₄NO₂ | 64315-36-2 | ≥98%[6][7][8] |
| Phenacetin-d5 | C₁₀H₈D₅NO₂ | 69323-74-6 | ≥98% |
Experimental Protocols for Isotopic Purity Assessment
The determination of isotopic purity is crucial for validating a deuterated internal standard. The two primary analytical techniques for this purpose are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Mass Spectrometry for Isotopic Distribution Analysis
High-resolution mass spectrometry (HRMS) is a powerful technique to determine the isotopic distribution of a deuterated compound. By analyzing the relative intensities of the mass peaks corresponding to different isotopic forms (isotopologues), the percentage of the desired deuterated species can be accurately quantified.
Protocol:
-
Sample Preparation: Prepare a dilute solution of the deuterated standard in a suitable solvent (e.g., acetonitrile/water with 0.1% formic acid).
-
Instrumentation: Utilize a high-resolution mass spectrometer, such as a quadrupole time-of-flight (Q-TOF) or Orbitrap instrument, coupled with an appropriate ionization source (e.g., electrospray ionization - ESI).
-
Data Acquisition: Acquire full-scan mass spectra over a relevant m/z range that encompasses the unlabeled compound and all potential deuterated species.
-
Data Analysis:
-
Identify the mass peaks corresponding to the unlabeled (M+0), partially deuterated, and fully deuterated (M+6 for this compound) forms of the molecule.
-
Measure the peak area or intensity for each isotopologue.
-
Calculate the isotopic purity using the following formula:
Isotopic Purity (%) = [ (Intensity of desired deuterated isotopologue) / (Sum of intensities of all isotopologues) ] x 100
-
Quantitative NMR (qNMR) for Purity and Isotopic Enrichment
Quantitative NMR (qNMR) is another robust method for assessing the purity and isotopic enrichment of a compound. ¹H NMR can be used to detect and quantify any residual non-deuterated species, while ²H NMR can directly probe the deuterium-labeled sites.
Protocol:
-
Sample Preparation: Accurately weigh a known amount of the deuterated standard and a certified internal reference standard (e.g., maleic acid) and dissolve them in a suitable deuterated NMR solvent (e.g., DMSO-d6).
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Data Acquisition:
-
Acquire a quantitative ¹H NMR spectrum with a sufficient relaxation delay to ensure full signal recovery.
-
Integrate the signals corresponding to the residual protons in the deuterated compound and the signals of the internal reference standard.
-
-
Data Analysis:
-
Calculate the chemical purity by comparing the integral of the analyte's signals to the integral of the known amount of the internal reference standard.
-
Assess isotopic enrichment by the absence or significant reduction of signals at the positions expected for protons in the non-deuterated molecule.
-
-
²H NMR Data Acquisition (Optional):
-
Acquire a ²H NMR spectrum to directly observe the deuterium signals and confirm the labeling positions.
-
Visualization of Experimental Workflows
To provide a clearer understanding of the processes involved in isotopic purity assessment, the following diagrams illustrate the typical experimental workflows.
Conclusion
The selection and rigorous validation of a deuterated internal standard are paramount for the accuracy and reliability of quantitative bioanalytical methods. While specific isotopic purity data for this compound may not be readily available from all suppliers, the analytical workflows detailed in this guide provide a robust framework for its assessment. By employing high-resolution mass spectrometry and quantitative NMR, researchers can confidently determine the isotopic purity and overall quality of this and other deuterated internal standards, ensuring the integrity of their experimental results. When choosing an internal standard, it is crucial to consider not only its commercial availability but also the transparency of the supplier regarding its isotopic purity and the availability of a comprehensive certificate of analysis.
References
- 1. hbcsci.com [hbcsci.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. N’-(4-Acetylaminophenyl)-N,N-dimethylacetamidine-d6, TRC 1 mg | Buy Online | Toronto Research Chemicals | Fisher Scientific [fishersci.ie]
- 4. N’-(4-Acetylaminophenyl)-N,N-dimethylacetamidine-d6, TRC 10 mg | Buy Online | Toronto Research Chemicals | Fisher Scientific [fishersci.ie]
- 5. N’-(4-Acetylaminophenyl)-N,N-dimethylacetamidine-d6, TRC 1 mg | Buy Online | Toronto Research Chemicals | Fisher Scientific [fishersci.it]
- 6. Comparison of the quantification of acetaminophen in plasma, cerebrospinal fluid and dried blood spots using high-performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. longdom.org [longdom.org]
- 8. Comparison of the quantification of acetaminophen in plasma, cerebrospinal fluid and dried blood spots using high-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
The Unseen Workhorse: A Comparative Guide to N'-(4-Acetylaminophenyl)-N,N-dimethylacetamidine-d6 in Bioanalysis
For researchers, scientists, and drug development professionals, the quest for precise and reliable quantification of analytes in complex biological matrices is a constant challenge. The choice of an appropriate internal standard is paramount in liquid chromatography-mass spectrometry (LC-MS) based bioanalysis to ensure data integrity. This guide provides a comprehensive comparison of N'-(4-Acetylaminophenyl)-N,N-dimethylacetamidine-d6 with commonly used alternative internal standards for the analysis of acetaminophen (paracetamol), a widely studied analgesic.
While specific experimental data for this compound is not extensively available in public literature, its structural similarity to acetaminophen and its deuterated nature allow for a strong theoretical positioning as an excellent internal standard. This guide will objectively compare its anticipated performance with established alternatives, supported by experimental data for those alternatives.
The Gold Standard: Stable Isotope-Labeled Internal Standards
In quantitative mass spectrometry, stable isotope-labeled (SIL) internal standards are considered the gold standard. By incorporating heavy isotopes such as deuterium (²H or d), the mass of the molecule is increased without significantly altering its physicochemical properties. This near-identical chemical behavior to the unlabeled analyte ensures that it effectively compensates for variations during sample preparation, chromatography, and ionization, leading to more accurate and precise measurements. This compound, being a deuterated compound, falls into this category.
Performance Comparison in Biological Matrices
The performance of an internal standard is assessed by its ability to mimic the analyte of interest throughout the analytical process, thereby ensuring accurate and precise quantification. Below is a comparison of this compound (based on theoretical advantages) with two commonly used internal standards for acetaminophen analysis: Acetaminophen-d4 (a SIL IS) and Phenacetin (a structural analog IS).
Quantitative Performance Data
The following tables summarize typical performance characteristics of Acetaminophen-d4 and Phenacetin in common biological matrices, extracted from various validated bioanalytical methods. This data serves as a benchmark for the expected performance of a suitable internal standard.
Table 1: Performance in Human Plasma
| Internal Standard | Analyte | Method | Linearity (r²) | Accuracy (%) | Precision (%CV) | Recovery (%) |
| This compound | Acetaminophen | LC-MS/MS | Expected >0.99 | Expected 85-115 | Expected <15 | Expected Consistent with analyte |
| Acetaminophen-d4 | Acetaminophen | LC-MS/MS | >0.99 | 85-115[1] | <15[1] | 90.9 - 103[1] |
| Phenacetin | Acetaminophen | LC-MS/MS | >0.99 | 87.1 - 101.5[2] | 0.85 - 7.83[2] | 58.2 - 69.8[2] |
Table 2: Performance in Human Urine
| Internal Standard | Analyte | Method | Linearity (r²) | Accuracy (%) | Precision (%CV) | Recovery (%) |
| This compound | Acetaminophen | LC-MS/MS | Expected >0.99 | Expected 85-115 | Expected <15 | Expected Consistent with analyte |
| Acetaminophen-d4 | Acetaminophen | GC-MS | >0.999 | 89 - 119[3] | <19[3] | Not specified |
| Phenacetin | Acetaminophen | GC-MS | Not specified | Not specified | Not specified | Not specified |
Note: The performance of this compound is projected based on the established principles of stable isotope dilution analysis.
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing experimental outcomes. Below are representative protocols for the analysis of acetaminophen in human plasma using a stable isotope-labeled internal standard.
Protocol 1: LC-MS/MS Analysis of Acetaminophen in Human Plasma
This protocol is a generalized procedure based on common practices for the quantification of acetaminophen using a deuterated internal standard like Acetaminophen-d4, and would be applicable for this compound with appropriate mass transition adjustments.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma, add 20 µL of the internal standard working solution (e.g., this compound or Acetaminophen-d4 in methanol).
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex mix for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Conditions
-
LC System: UHPLC system
-
Column: C18 column (e.g., 50 x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A suitable gradient to ensure separation from matrix components.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions:
-
Acetaminophen: m/z 152.1 → 110.1
-
Acetaminophen-d4: m/z 156.1 → 114.1[1]
-
Expected this compound: To be determined by infusion and optimization.
-
Visualizing the Workflow
Diagrams are essential for clearly understanding experimental processes and relationships.
Caption: A typical bioanalytical workflow for the quantification of acetaminophen in plasma using an internal standard.
Signaling Pathway of Acetaminophen Metabolism
Understanding the metabolic pathway of the analyte is crucial for identifying potential interferences and the relevance of quantifying the parent drug.
References
- 1. Comparison of the quantification of acetaminophen in plasma, cerebrospinal fluid and dried blood spots using high-performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Quantification of acetaminophen (paracetamol) in human plasma and urine by stable isotope-dilution GC-MS and GC-MS/MS as pentafluorobenzyl ether derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of N'-(4-Acetylaminophenyl)-N,N-dimethylacetamidine-d6: A Comprehensive Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of specialized chemical reagents like N'-(4-Acetylaminophenyl)-N,N-dimethylacetamidine-d6 is a critical component of laboratory safety and environmental responsibility. In the absence of a specific Safety Data Sheet (SDS) for this deuterated compound, a cautious approach is necessary, treating it as a hazardous substance. This guide provides a detailed operational plan for its safe disposal, drawing on information from analogous compounds and general laboratory waste procedures.
Immediate Safety and Logistical Information
Prior to handling this compound for any purpose, including disposal, it is imperative to be equipped with the appropriate personal protective equipment (PPE) and to have a clear spill response plan.
Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves, such as nitrile, are essential.
-
Eye Protection: Safety goggles or a face shield must be worn.
-
Protective Clothing: A lab coat is mandatory to prevent skin contact.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, all handling should be conducted within a certified chemical fume hood.[1]
Spill Response Protocol: In the event of a spill, the following steps should be taken immediately:
-
Alert Personnel: Notify everyone in the immediate vicinity.
-
Evacuate: If the spill is large or if the substance becomes airborne, evacuate the area.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.[2]
-
Containment: For small spills, cover the material with an inert absorbent such as vermiculite or sand.[2]
-
Collection: Carefully scoop the contained material into a designated and clearly labeled hazardous waste container.
-
Decontamination: Thoroughly clean the spill area with soap and water. All cleaning materials must also be disposed of as hazardous waste.[2]
-
Reporting: Report the incident to your institution's Environmental Health & Safety (EHS) department.[2]
Proper Disposal Procedures
The disposal of this compound must adhere to all local, state, and federal regulations. The following step-by-step process should be followed:
-
Waste Characterization: Due to its chemical structure containing an amidine group and an acetylaminophenyl group, this compound should be classified as "Nitrogenous Organic Waste" and potentially "Toxic Chemical Waste." Given the lack of specific toxicity data, a conservative classification is prudent.
-
Containerization:
-
Use a dedicated, leak-proof, and clearly labeled hazardous waste container.[2]
-
The container must be made of a compatible material.
-
The label should include the full chemical name: "this compound," the hazard characteristics (e.g., "Toxic," "Irritant"), and the date of accumulation.[2]
-
Ensure the container is kept tightly closed except when adding waste.[3]
-
-
Segregation:
-
Storage:
-
Final Disposal:
While specific quantitative data for this compound is not available, the table below summarizes key hazard information based on the related compound N,N-Dimethylacetamide, which shares some structural similarities.
| Hazard Information (based on N,N-Dimethylacetamide) | Data | Reference |
| Acute Dermal Toxicity | Category 4 | [1] |
| Acute Inhalation Toxicity | Category 4 | [1] |
| Serious Eye Damage/Irritation | Category 2 | [1] |
| Carcinogenicity | Category 2 | [1] |
| Reproductive Toxicity | Category 1B | [1] |
Experimental Protocols
While no experimental protocols for the disposal of this specific compound were found, general principles of chemical waste neutralization can be considered for similar, less complex compounds under strict safety protocols and by trained personnel. For instance, the hydrolysis of acetamidine hydrochloride yields acetic acid and ammonium chloride, which are less hazardous.[6] However, due to the more complex structure of this compound, in-lab treatment is not recommended. The safest approach is collection and disposal by a licensed waste management company.[5][7]
Disposal Workflow Diagram
Caption: Disposal workflow for this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. benchchem.com [benchchem.com]
- 3. rtong.people.ust.hk [rtong.people.ust.hk]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. tcichemicals.com [tcichemicals.com]
- 6. Acetamidine hydrochloride - Sciencemadness Wiki [sciencemadness.org]
- 7. epfl.ch [epfl.ch]
Personal protective equipment for handling N'-(4-Acetylaminophenyl)-N,N-dimethylacetamidine-d6
This guide provides crucial safety and logistical information for handling N'-(4-Acetylaminophenyl)-N,N-dimethylacetamidine-d6, a deuterated analog of N'-(4-Acetylaminophenyl)-N,N-dimethylacetamidine. The safety protocols outlined are based on the hazardous properties of the parent compound, N,N-Dimethylacetamide, and are essential for the protection of researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE)
To minimize exposure and ensure personal safety, the following personal protective equipment must be worn when handling this compound.[1][2]
| PPE Category | Item | Specification |
| Eye and Face Protection | Safety Goggles | Must be worn with side protection, conforming to OSHA 29 CFR 1910.133 or European Standard EN166.[3] |
| Face Shield | Recommended when there is a splash hazard. | |
| Hand Protection | Chemical-resistant Gloves | Suitable gloves, tested according to EN 374, such as nitrile or butyl rubber, are required.[2][4] Gloves should be inspected for leaks before use.[2] |
| Body Protection | Protective Clothing | A lab coat or other protective clothing should be worn to prevent skin contact.[2] |
| Respiratory Protection | Respirator | If ventilation is inadequate or exposure limits are exceeded, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[3] |
Operational and Handling Plan
Engineering Controls:
-
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][2][3]
-
Ensure that eyewash stations and safety showers are in close proximity to the workstation.[3]
-
Use explosion-proof electrical, ventilating, and lighting equipment.[2]
Safe Handling Procedures:
-
Preparation: Before handling, ensure all safety precautions have been read and understood.[5] Obtain special instructions if necessary.
-
Handling: Avoid contact with skin, eyes, and clothing.[3] Do not breathe mists or vapors.[3]
-
Ignition Sources: Keep the compound away from open flames, hot surfaces, and other sources of ignition as it is a combustible liquid.[3] No smoking is permitted in the handling area.[2]
-
Hygiene: Wash hands thoroughly after handling.[2] Do not eat, drink, or smoke in the work area.[2] Contaminated clothing should be removed and washed before reuse.[3]
Storage:
-
Keep containers tightly closed.[3]
-
The compound is air-sensitive and should be stored under an inert atmosphere, such as nitrogen.[3]
-
Store locked up and away from incompatible materials like strong oxidizing agents, aldehydes, peroxides, and strong acids.[1][3]
Disposal Plan
This compound is considered hazardous waste and must be disposed of accordingly.[1]
Waste Collection:
-
Collect waste in a designated, properly labeled, and sealed container.[1]
-
Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.[1]
Storage Pending Disposal:
-
Store waste containers in a secure, cool, dry, and well-ventilated area away from incompatible materials.[1]
Arranging for Disposal:
-
Contact your institution's EHS office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.[1]
-
The recommended method of disposal is through an approved waste disposal plant or an industrial combustion plant.[1]
Spill Management:
-
Evacuation: Evacuate unnecessary personnel from the spill area.[1][3]
-
Ventilation and Ignition Control: Ensure adequate ventilation and remove all sources of ignition.[3]
-
Containment: Wearing appropriate PPE, contain the spill using an inert absorbent material such as sand, earth, or diatomaceous earth.[1]
-
Collection: Collect the absorbed material and place it into a suitable, closed container for disposal as hazardous waste.[1][3]
-
Decontamination: Clean the affected area thoroughly.
-
Environmental Protection: Prevent the spill from entering drains, sewers, or public waters.[1]
Experimental Workflow: Safe Handling Protocol
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
